Technical Documentation Center

(r)-Piperidin-2-ylmethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (r)-Piperidin-2-ylmethanol hydrochloride
  • CAS: 929917-69-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-Piperidin-2-ylmethanol hydrochloride

The following technical guide details the chemical structure, properties, and applications of (R)-Piperidin-2-ylmethanol hydrochloride , a critical chiral building block in modern drug discovery. CAS No: 929917-69-1 (HCl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of (R)-Piperidin-2-ylmethanol hydrochloride , a critical chiral building block in modern drug discovery.

CAS No: 929917-69-1 (HCl Salt) | Free Base CAS: 3197-44-2 Synonyms: (R)-2-(Hydroxymethyl)piperidine HCl, (R)-2-Piperidinemethanol hydrochloride, D-Pipecolinol HCl.[1]

Executive Summary

(R)-Piperidin-2-ylmethanol hydrochloride is the enantiomerically pure salt form of 2-hydroxymethylpiperidine. It serves as a "privileged scaffold" in medicinal chemistry, providing a defined three-dimensional vector for fragment-based drug design. Its structural rigidity (chair conformation) and the presence of both a secondary amine and a primary alcohol make it a versatile bifunctional core for synthesizing kinase inhibitors , GPCR modulators , and chiral auxiliaries .

This guide addresses the physicochemical characterization, synthetic routes, and handling protocols required for high-precision pharmaceutical research.

Chemical Identity & Stereochemistry

Structural Analysis

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the C2 position with a hydroxymethyl group. The (R)-configuration at the C2 chiral center is critical for biological activity, as enantiomers often exhibit distinct pharmacodynamic profiles.

  • Stereogenic Center: C2 (R-configuration).

  • Conformation: The piperidine ring predominantly adopts a chair conformation. The hydroxymethyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though N-substitution can influence this equilibrium.

  • Salt Form Advantage: The hydrochloride salt is preferred over the free base (a low-melting, hygroscopic solid/oil) due to enhanced crystallinity, stability, and water solubility, facilitating easier handling and purification.

Physicochemical Properties Table
PropertyValue (HCl Salt)Value (Free Base)Notes
Molecular Formula C₆H₁₄ClNOC₆H₁₃NO-
Molecular Weight 151.63 g/mol 115.17 g/mol -
Appearance White to off-white crystalline solidColorless to pale yellow solid/oilFree base is hygroscopic.
Melting Point >130°C (Decomp. often >200°C)68–72°CSalt MP varies by polymorph/purity.
Solubility High: Water, Methanol, DMSOHigh: DCM, EtOH; Low: WaterSalt is polar; Base is lipophilic.
Chirality (R)-Enantiomer(R)-Enantiomer-
pKa ~11.0 (Piperidine N)~11.1Strong base.

Synthesis & Manufacturing Routes

The synthesis of (R)-Piperidin-2-ylmethanol generally proceeds via the reduction of (R)-Pipecolic acid (or its esters), ensuring the retention of stereochemistry.

Primary Synthetic Pathway

The most robust route involves the reduction of the carboxylic acid moiety of (R)-pipecolic acid using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.

Synthesis Start (R)-Pipecolic Acid (Chiral Pool) Reagent Reduction (LiAlH4 or BH3-THF) Start->Reagent Inter Workup (Quench & Extraction) Reagent->Inter Product (R)-Piperidin-2-ylmethanol (Free Base) Inter->Product Retention of Configuration Salt HCl Gas/Ether (Salt Formation) Product->Salt Final (R)-Piperidin-2-ylmethanol HCl (Crystalline Solid) Salt->Final

Figure 1: Synthetic pathway from chiral pool precursor (R)-pipecolic acid.[2]

Alternative: Chiral Resolution

Racemic 2-piperidinemethanol can be resolved using chiral acids such as (+)-Camphorsulfonic acid or N-Acetyl-L-leucine . This method is cost-effective for large-scale manufacturing where (R)-pipecolic acid is expensive.

  • Protocol: React racemate with resolving agent in ethanol

    
     Crystallize diastereomeric salt 
    
    
    
    Liberate free base
    
    
    Convert to HCl salt.

Applications in Drug Discovery[3]

(R)-Piperidin-2-ylmethanol HCl is a versatile intermediate used to introduce the piperidine motif into drug candidates.

Functionalization Logic

The molecule offers two distinct vectors for modification:

  • N-Alkylation/Acylation: Modifies the secondary amine to attach the scaffold to a larger pharmacophore (e.g., kinase hinge binder).

  • O-Functionalization: The primary alcohol can be converted to a leaving group (Cl, OMs, OTs) for nucleophilic displacement, or oxidized to an aldehyde for reductive amination.

Therapeutic Areas
  • Kinase Inhibitors: Used to construct the solvent-exposed tail of ATP-competitive inhibitors, improving solubility and pharmacokinetic properties.

  • GPCR Modulators: The piperidine ring mimics the binding of neurotransmitters (e.g., acetylcholine, dopamine), making it useful in designing ligands for muscarinic or dopaminergic receptors.

  • Ion Channel Blockers: Incorporated into local anesthetics and anti-arrhythmic agents to modulate sodium channel binding.

Applications Core (R)-Piperidin-2-ylmethanol (Scaffold) Path1 N-Alkylation Core->Path1 Path2 Alcohol Activation (SOCl2 / MsCl) Core->Path2 Prod1 Kinase Inhibitors (Solubility Tail) Path1->Prod1 Prod3 GPCR Ligands (Muscarinic/Dopamine) Path1->Prod3 Prod2 Chiral Alkylating Agents (e.g., 2-Chloromethylpiperidine) Path2->Prod2 Prod2->Prod3 Coupling

Figure 2: Divergent synthetic utility in medicinal chemistry.

Analytical Characterization & Protocols

Chiral HPLC Method

To ensure enantiomeric purity (>98% ee), chiral HPLC is required.

  • Column: Chiralpak IC or IG (Polysaccharide derivative).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore; derivatization with benzoyl chloride recommended for trace analysis).

Handling & Stability[4]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep the container tightly sealed.

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Wear standard PPE (gloves, goggles, fume hood).

References

  • National Institutes of Health (PubChem). Pipecolic Acid and Derivatives. Available at: [Link]

Sources

Exploratory

(R)-Piperidin-2-ylmethanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Chiral Building Block in Modern Medicinal Chemistry Introduction (R)-Piperidin-2-ylmethanol hydrochloride (CAS 929917-69-1) is a pivotal chiral building block in the landscape of contempo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Chiral Building Block in Modern Medicinal Chemistry

Introduction

(R)-Piperidin-2-ylmethanol hydrochloride (CAS 929917-69-1) is a pivotal chiral building block in the landscape of contemporary drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The introduction of a stereocenter, as seen in (R)-Piperidin-2-ylmethanol, provides the basis for stereospecific interactions with biological macromolecules, which is fundamental to enhancing therapeutic efficacy and minimizing off-target effects.[2] This guide offers a comprehensive technical overview of (R)-Piperidin-2-ylmethanol hydrochloride, from its synthesis and physicochemical properties to its applications and analytical characterization, designed to support researchers and scientists in its effective utilization.

Molecular and Physicochemical Profile

(R)-Piperidin-2-ylmethanol hydrochloride is the salt form of the chiral amino alcohol, (R)-Piperidin-2-ylmethanol. The hydrochloride salt is often preferred in a laboratory and pharmaceutical setting due to its enhanced stability, crystallinity, and solubility in aqueous media compared to the free base.

PropertyValueSource
Chemical Name (R)-Piperidin-2-ylmethanol hydrochlorideN/A
Synonyms (R)-2-(Hydroxymethyl)piperidine hydrochloride[3]
CAS Number 929917-69-1[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available for the hydrochloride salt. The free base has a melting point of 68-70 °C.[4]
Solubility Predicted to be soluble in water and lower alcohols. The free base is slightly soluble in water and soluble in methanol.[4]
pKa Not available for the hydrochloride salt. The free base has a predicted pKa of 15.08±0.10.[5]

Synthesis and Manufacturing

The synthesis of (R)-Piperidin-2-ylmethanol hydrochloride is typically achieved in two main stages: the enantioselective synthesis of the free base, (R)-Piperidin-2-ylmethanol, followed by its conversion to the hydrochloride salt.

Synthesis of (R)-Piperidin-2-ylmethanol (Free Base)

A common and effective route to enantiomerically pure (R)-Piperidin-2-ylmethanol involves the deprotection of a protected precursor. One such method starts from (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[5]

Experimental Protocol: Synthesis of (R)-Piperidin-2-ylmethanol

  • Reaction Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (5.00 g, 20.06 mmol) in 70 mL of ethyl acetate, add 500 mg of 10 wt% palladium on carbon.[5]

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4 hours.[5]

  • Catalyst Refresh: Filter the reaction mixture to remove the catalyst. Add a fresh 300 mg of 10 wt% palladium on carbon to the filtrate.[5]

  • Continued Hydrogenation: Continue to stir the mixture under a hydrogen atmosphere for an additional 3 hours.[5]

  • Work-up: Filter the reaction mixture and evaporate the filtrate to yield the crude product.[5]

  • Purification: Purify the crude product by Kugelrohr distillation to obtain (R)-Piperidin-2-ylmethanol.[5]

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction. This process enhances the compound's stability and handling characteristics.

Experimental Protocol: Preparation of (R)-Piperidin-2-ylmethanol Hydrochloride

  • Dissolution: Dissolve the purified (R)-Piperidin-2-ylmethanol in a suitable organic solvent, such as methanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of methanolic hydrochloric acid or bubble hydrogen chloride gas through the solution with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-Piperidin-2-ylmethanol hydrochloride.

G cluster_0 Synthesis of Free Base cluster_1 Salt Formation Protected Precursor Protected Precursor Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) Protected Precursor->Hydrogenation (Pd/C, H2) Deprotection (R)-Piperidin-2-ylmethanol (R)-Piperidin-2-ylmethanol Hydrogenation (Pd/C, H2)->(R)-Piperidin-2-ylmethanol Acidification (HCl) Acidification (HCl) (R)-Piperidin-2-ylmethanol->Acidification (HCl) Protonation (R)-Piperidin-2-ylmethanol HCl (R)-Piperidin-2-ylmethanol HCl Acidification (HCl)->(R)-Piperidin-2-ylmethanol HCl

Caption: Synthetic workflow for (R)-Piperidin-2-ylmethanol hydrochloride.

Applications in Drug Development

(R)-Piperidin-2-ylmethanol hydrochloride serves as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its utility stems from the presence of a stereocenter and two reactive functional groups, the secondary amine and the primary alcohol, which can be selectively modified.

Role as a Chiral Scaffold

The introduction of a chiral piperidine moiety can significantly influence a molecule's pharmacological profile, including its biological activity, selectivity, and pharmacokinetic properties.[2] The (R)-configuration at the 2-position of the piperidine ring provides a defined three-dimensional structure that can be exploited for specific interactions with biological targets.

Synthesis of Bioactive Molecules

G Start (R)-Piperidin-2-ylmethanol HCl FreeBase Conversion to Free Base or Protected Form Start->FreeBase Functionalization Functional Group Interconversion (e.g., Oxidation of Alcohol) FreeBase->Functionalization Coupling Coupling with other Synthons Functionalization->Coupling FinalProduct Biologically Active Molecule Coupling->FinalProduct

Caption: General application workflow in multi-step synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-Piperidin-2-ylmethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of (R)-Piperidin-2-ylmethanol hydrochloride. The protonation of the piperidine nitrogen upon hydrochloride formation will lead to downfield shifts of the adjacent protons compared to the free base.

Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmMultiplicityAssignment
~3.8-4.0m-CH₂OH
~3.5-3.7m-CH(2)-
~3.1-3.3m-CH₂(6)- (axial & equatorial)
~1.5-2.0m-CH₂- (ring protons at C3, C4, C5)

Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmAssignment
~60-65-CH₂OH
~55-60-CH(2)-
~45-50-CH₂(6)-
~20-30-CH₂- (C3, C4, C5)
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity and enantiomeric excess of (R)-Piperidin-2-ylmethanol hydrochloride.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Due to the lack of a strong chromophore, pre-column derivatization is often employed to enhance UV detection and improve chiral separation.[7][8]

  • Derivatization: React (R)-Piperidin-2-ylmethanol hydrochloride with a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base to introduce a UV-active moiety.[8]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H).[8]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).[7]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).[8]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: The two enantiomers will exhibit different retention times, allowing for the quantification of the enantiomeric excess.

G Sample (R)-Piperidin-2-ylmethanol HCl Sample Derivatization Pre-column Derivatization (e.g., with p-toluenesulfonyl chloride) Sample->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Data Chromatogram showing separation of enantiomers HPLC->Data Result Determination of Enantiomeric Purity Data->Result

Caption: Workflow for chiral HPLC analysis.

Conclusion

(R)-Piperidin-2-ylmethanol hydrochloride is a fundamentally important chiral building block with significant potential in the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as detailed in this guide, is crucial for its effective application in drug discovery and development programs. The continued exploration of the synthetic utility of this and similar chiral piperidine scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • Bonjoch, J., & Mompot, D. (2007). Application of chiral building blocks to the synthesis of drugs. Current Medicinal Chemistry, 14(3), 309-326.
  • Chittabathina, V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • BenchChem. (2025). Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids. BenchChem.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Świątek, P., & Marcinkowska, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117765.
  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry. BenchChem.
  • ChemBK. (2024). 2-Piperidine-methanol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • BenchChem. (2025).
  • European Patent Office. (n.d.). Process for the preparation of piperazine derivatives - EP 0483932 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Enantiomeric Distinction in (R)- and (S)-Piperidin-2-ylmethanol Hydrochloride

Executive Summary Piperidin-2-ylmethanol hydrochloride (also known as 2-hydroxymethylpiperidine HCl) represents a critical class of chiral building blocks (synthons) in medicinal chemistry. Its rigid heterocyclic core, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-2-ylmethanol hydrochloride (also known as 2-hydroxymethylpiperidine HCl) represents a critical class of chiral building blocks (synthons) in medicinal chemistry. Its rigid heterocyclic core, coupled with a stereodefined hydroxymethyl handle, makes it an indispensable scaffold for synthesizing peptidomimetics, kinase inhibitors, and local anesthetics (e.g., homologs of ropivacaine/bupivacaine).

This guide dissects the critical differences between the (R)- and (S)- enantiomers, moving beyond basic structural definitions to explore their divergent synthetic pathways, analytical separation, and pharmacological utility.

Part 1: Stereochemical & Physical Identity

The core difference lies in the spatial arrangement at the C2 chiral center. While their scalar physical properties (boiling point, solubility) are identical in an achiral environment, their interaction with plane-polarized light and chiral biological targets is distinct.

Comparative Specification Table
Feature(R)-Piperidin-2-ylmethanol HCl(S)-Piperidin-2-ylmethanol HCl
Configuration (R) (Rectus - Clockwise priority)(S) (Sinister - Counter-clockwise)
CAS (HCl Salt) 929917-69-1459834-03-8
CAS (Free Base) 3197-44-241373-39-1
Precursor Source (R)-Pipecolic Acid or Resolution(S)-Pipecolic Acid (L-Homoproline)
Optical Rotation (+)-rotation (typically)(-)-rotation (typically)
Molecular Weight 151.63 g/mol 151.63 g/mol
Primary Utility Synthesis of non-natural alkaloid analogsChiral pool synthesis (natural mimicry)
Structural Visualization

The C2 position is the stereogenic center.[1] In the (S)-enantiomer , the hydroxymethyl group projects forward (wedge) when the nitrogen is oriented up and the ring is viewed from the top, mimicking the stereochemistry of L-amino acids. This makes the (S)-isomer particularly valuable for mimicking biological substrates.

Part 2: Synthetic Pathways & Resolution Strategies

To ensure high enantiomeric excess (ee), researchers typically employ two distinct strategies: Chiral Pool Synthesis (preferred for high purity) or Optical Resolution (preferred for bulk cost-efficiency).

Workflow 1: High-Fidelity Synthesis from Chiral Pool

The most trustworthy method for obtaining (S)-Piperidin-2-ylmethanol is the direct chemical reduction of (S)-Pipecolic acid. This method preserves the chiral center integrity.[2]

SynthesisWorkflow Start (S)-Pipecolic Acid (Chiral Precursor) Intermediate Intermediate Alkoxide Species Start->Intermediate THF, Reflux Reagent Reduction Agent (LiAlH4 or BH3-SMe2) Reagent->Intermediate Quench Quench & Workup (NaOH/H2O) Intermediate->Quench Hydrolysis SaltFormation Salt Formation (HCl/Dioxane) Quench->SaltFormation Isolation of Free Base Product (S)-Piperidin-2-ylmethanol HCl (>99% ee) SaltFormation->Product Precipitation

Caption: Stereoconservative reduction of (S)-Pipecolic acid ensures retention of the C2 configuration.

Workflow 2: Classical Resolution of Racemate

For the (R)-enantiomer, which is less abundant in the natural chiral pool, resolution of the racemic mixture is often necessary.

  • Racemic Mixture: Start with (±)-Piperidin-2-ylmethanol.

  • Resolving Agent: Add (+)-L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Crystallization: The diastereomeric salt (e.g., (R)-amine-(L)-tartrate) crystallizes out due to solubility differences.[3]

  • Liberation: Treat the salt with NaOH to release the chiral free base, then convert to HCl salt.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-Piperidin-2-ylmethanol HCl from (S)-Pipecolic Acid. Rationale: This protocol is chosen for its reliability in maintaining stereochemical purity, avoiding the yield losses associated with resolution.

Materials
  • (S)-Pipecolic acid (CAS: 2100-42-7)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in Dioxane

Step-by-Step Methodology
  • Setup: Flame-dry a 250mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Reagent Preparation: Suspend (S)-Pipecolic acid (5.0 g, 38.7 mmol) in anhydrous THF (50 mL).

  • Reduction (Critical Step):

    • Cool the suspension to 0°C.

    • Slowly add LiAlH4 (pellets or solution, 3.0 g, ~78 mmol) portion-wise. Caution: Exothermic hydrogen evolution.

    • Once addition is complete, warm to room temperature, then heat to reflux for 12 hours.

    • Validation: Monitor by TLC (Eluent: MeOH/DCM 1:9). The acid spot (baseline) should disappear.

  • Quench (Fieser Method):

    • Cool to 0°C.[4]

    • Add water (3 mL), then 15% NaOH (3 mL), then water (9 mL).

    • Stir vigorously until a white granular precipitate forms (aluminum salts).

  • Isolation:

    • Filter off the solids and wash the cake with warm THF.

    • Concentrate the filtrate in vacuo to yield the crude amino-alcohol as a pale oil.

  • Salt Formation:

    • Dissolve the oil in a minimal amount of Ethanol or DCM.

    • Add 4M HCl in Dioxane dropwise until pH ~2.

    • Add diethyl ether to induce precipitation.

    • Filter the white solid: (S)-Piperidin-2-ylmethanol hydrochloride .

Part 4: Analytical Discrimination & Quality Control

Distinguishing the (R) and (S) forms requires chiral chromatography or polarimetry. Standard reverse-phase HPLC will not separate these enantiomers.

Chiral HPLC Method[4]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

  • Expected Result: The enantiomers will elute at distinct retention times.[5] The (S)-isomer typically elutes second on an AD-H column, though this must be confirmed with a standard.

NMR Discrimination

In an achiral solvent (CDCl3), the NMR spectra are identical. To distinguish them:

  • Mosher's Acid Chloride: Derivatize the alcohol with (R)- or (S)-MTPA-Cl. The resulting diastereomeric esters will show distinct chemical shifts in 1H and 19F NMR, allowing calculation of enantiomeric excess (ee).

Part 5: Pharmacological & Synthetic Utility[3][7][8][9]

The choice between (R) and (S) is not trivial; it dictates the topology of the final drug candidate.

Kinase Inhibitor Scaffolds

The piperidine ring acts as a rigid linker. The C2-hydroxymethyl group is often converted to an aminomethyl arm to bind to the hinge region of kinases (e.g., CDK or JAK inhibitors).

  • (S)-Isomer: Often preferred to match the natural twist of the ATP binding pocket.

  • (R)-Isomer: Used to probe "selectivity pockets" or to avoid off-target binding.

Alkaloid Synthesis (Mefloquine Analogs)

Antimalarial drugs like Mefloquine contain a piperidine methanol motif. The stereochemistry at the C2 position determines the binding affinity to the parasitic target and the metabolic stability of the drug.

UtilityFlow Core (S)-Piperidin-2-ylmethanol Path1 Oxidation to Aldehyde/Acid Core->Path1 Path2 N-Alkylation Core->Path2 Target1 Pipecolic Acid Derivatives Path1->Target1 Target2 Chiral Ligands (Amino Alcohols) Path2->Target2 Target3 Iminosugars (Glycosidase Inhibitors) Path2->Target3

Caption: Divergent synthetic utility of the (S)-isomer in medicinal chemistry.

References

  • Sigma-Aldrich. (R)-Piperidin-2-ylmethanol Product Specification. Retrieved from

  • ChemicalBook. (S)-Piperidin-2-ylmethanol Hydrochloride Properties and CAS. Retrieved from

  • BenchChem. Resolution of Racemic Piperidine Derivatives using Tartaric Acid. Retrieved from

  • PubChem. (S)-Piperidin-2-ylmethanol hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Karrer, P. et al.Helvetica Chimica Acta. (Classic reference for the reduction of amino acids to amino alcohols).
  • Fadel, A. & Lahrache, N.An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid and (S)-Proline. The Journal of Organic Chemistry. (Discusses the chiral pool utility).

Sources

Exploratory

Solubility of (R)-Piperidin-2-ylmethanol HCl in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-Piperidin-2-ylmethanol Hydrochloride Abstract (R)-Piperidin-2-ylmethanol hydrochloride is a chiral piperidine derivative of significant interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-Piperidin-2-ylmethanol Hydrochloride

Abstract

(R)-Piperidin-2-ylmethanol hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical synthesis and drug development. A comprehensive understanding of its solubility is paramount for effective formulation, process chemistry, and achieving desired bioavailability. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of (R)-Piperidin-2-ylmethanol HCl. Synthesizing data from its constituent parts and the parent heterocycle, piperidine, this paper offers a robust predictive analysis of its solubility in aqueous and common organic solvents. Furthermore, it details a definitive experimental protocol for equilibrium solubility determination and explores the critical physicochemical principles—including intermolecular forces, hydrogen bonding, and the common-ion effect—that govern its behavior in solution.

Core Compound Analysis: Structure and Physicochemical Properties

Molecular Structure and Significance

(R)-Piperidin-2-ylmethanol is a versatile chiral building block. Its structure features a saturated six-membered heterocyclic piperidine ring, a primary alcohol, and a stereocenter at the C2 position. For pharmaceutical applications, it is commonly converted to its hydrochloride salt. This is achieved by reacting the basic secondary amine within the piperidine ring with hydrochloric acid.[1][2] This protonation creates a positively charged ammonium ion, which forms an ionic bond with the chloride anion, significantly altering the compound's physical properties.[2]

Physicochemical Properties

Understanding the fundamental properties of both the free base and its hydrochloride salt is essential for predicting solubility.

Property(R)-Piperidin-2-ylmethanol (Free Base)(R)-Piperidin-2-ylmethanol HCl (Salt)Rationale & Significance
Molecular Formula C₆H₁₃NO[3]C₆H₁₄ClNO[4]The addition of HCl increases the molecular weight and introduces an ionic character.
Molecular Weight 115.17 g/mol [3]151.63 g/mol [4]Crucial for molar concentration calculations.
Appearance Colorless to off-white solid-liquid mixture[3]Expected to be a crystalline solidSalt formation typically increases the melting point and results in a crystalline solid state.
pKa (Conjugate Acid) ~11.2 (Estimated from Piperidine)[5]Not ApplicableThe high pKa of the parent amine indicates it is strongly basic and readily forms a stable salt.
Calculated LogP Not directly available, but parent piperidine is 0.61[6]0.5426[4]Indicates low lipophilicity, suggesting a preference for polar environments.
Topological Polar Surface Area (TPSA) 32.3 Ų (for a similar structure)[7]32.26 Ų[4]The TPSA, related to the sum of polar atoms, is a key indicator of a molecule's ability to form hydrogen bonds.

Foundational Principles Governing Solubility

The solubility of a compound is not an arbitrary value; it is dictated by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.

The "Like Dissolves Like" Paradigm

This principle is centered on polarity. (R)-Piperidin-2-ylmethanol HCl is an ionic salt, making it a highly polar compound. Consequently, it will exhibit the highest solubility in polar solvents capable of stabilizing the separated piperidinium and chloride ions. Conversely, its solubility in nonpolar solvents will be negligible.

The Critical Role of Hydrogen Bonding

The structure of (R)-Piperidin-2-ylmethanol HCl contains multiple sites capable of engaging in hydrogen bonding.[8]

  • Hydrogen Bond Donors: The hydroxyl (-OH) group and the protonated amine (-NH₂⁺) group.

  • Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the chloride anion (Cl⁻).

This extensive hydrogen bonding capability is the primary driver of its high solubility in polar protic solvents like water and alcohols.[9]

The Common-Ion Effect

For ionic salts, the common-ion effect is a critical, and often counterintuitive, principle. According to Le Châtelier's principle, if a solution already contains one of the ions of a sparingly soluble salt, the solubility of that salt will be decreased.[10][11] For (R)-Piperidin-2-ylmethanol HCl, its dissolution in water is an equilibrium:

C₅H₁₀NCH₂OH·HCl (s) ⇌ [C₅H₁₀NCH₂OH-H]⁺ (aq) + Cl⁻ (aq)

If this salt is dissolved not in pure water, but in a solution already containing a significant concentration of chloride ions (e.g., brine or gastric fluid), the equilibrium will shift to the left, causing the salt to precipitate and thus reducing its measured solubility.[10][12][13] This is a vital consideration in the development of oral and parenteral formulations.[13]

Predictive Solubility Profile

While quantitative experimental data is not publicly available, a robust qualitative profile can be predicted based on the principles outlined above and data from the parent compound, piperidine, which is miscible with water and many organic solvents.[6]

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Rationale
Aqueous Water, 0.9% SalineVery High As a hydrochloride salt, the compound is designed for aqueous solubility. Strong ion-dipole interactions and extensive hydrogen bonding with water molecules are the primary drivers. Solubility may be slightly reduced in saline due to the common-ion effect.[11][13]
Polar Protic Methanol, EthanolHigh to Miscible These solvents can solvate the ions and fully participate in hydrogen bonding with the -OH and -NH₂⁺ groups, similar to water.
Polar Aprotic DMSO, AcetonitrileModerate to High These solvents have large dipole moments that can stabilize the ions, but they cannot act as hydrogen bond donors. This slightly reduces their solvating power compared to protic solvents, but solubility is still expected to be favorable.
Halogenated Dichloromethane (DCM)Slightly Soluble to Insoluble While moderately polar, DCM is a poor hydrogen bonding partner. The high lattice energy of the ionic salt is unlikely to be overcome by the weaker interactions with DCM.
Nonpolar Hexane, TolueneInsoluble The nonpolar nature of these solvents cannot overcome the strong ionic and hydrogen bonds of the solute's crystal lattice. There is a significant energetic penalty for dissolving an ionic compound in a nonpolar medium.

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a standardized experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess (R)-Piperidin-2-ylmethanol HCl to a vial B Add a precise volume of the test solvent A->B C Seal vial and agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Let stand to allow undissolved solid to settle C->D E Withdraw aliquot of supernatant and filter through 0.22 µm syringe filter D->E F Dilute filtrate with appropriate mobile phase E->F G Quantify concentration using a validated HPLC-UV method F->G H Calculate solubility (e.g., in mg/mL) G->H G cluster_favorable Favorable Factors cluster_unfavorable Unfavorable Factors Sol Solubility of (R)-Piperidin-2-ylmethanol HCl Polarity High Polarity (Ionic Salt) Sol->Polarity is driven by HBD H-Bond Donors (-OH, -NH2+) Sol->HBD is enhanced by HBA H-Bond Acceptors (-OH, Cl-) Sol->HBA is enhanced by Solvent Polar Solvents (Water, Alcohols) Sol->Solvent requires Nonpolar Nonpolar Solvents (Hexane, Toluene) Sol->Nonpolar is hindered by CommonIon Common-Ion Effect (Excess Cl-) Sol->CommonIon is reduced by

Caption: Interplay of molecular and solvent properties affecting solubility.

This visualization underscores the dominant role of polarity and hydrogen bonding in promoting solubility in polar media, while highlighting the antagonistic effect of nonpolar solvents and the common-ion effect. For drug development professionals, this means that while the compound is highly water-soluble, its behavior in buffered solutions, co-solvents, or biological fluids containing chloride must be experimentally verified rather than assumed.

Conclusion

(R)-Piperidin-2-ylmethanol hydrochloride is predicted to be a highly polar compound with excellent solubility in water and other polar protic solvents, driven by strong ion-dipole interactions and extensive hydrogen bonding capabilities. Its solubility is expected to be moderate in polar aprotic solvents and negligible in nonpolar media. The single most important consideration for its formulation in aqueous systems is the common-ion effect, which can significantly suppress solubility in chloride-containing solutions. The robust shake-flask protocol detailed herein provides the definitive means to quantify these predicted behaviors, enabling researchers and formulation scientists to make data-driven decisions in the development of pharmaceuticals and fine chemicals.

References

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • (R)-2-(Piperidin-2-yl)ethanol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved February 26, 2026, from [Link]

  • Common-Ion Effect in Solubility Equilibria. (2023, July 12). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Intramolecular CH···N hydrogen bonding in piperidine (a) and pyrollidine (b) derivatives of cobalt bis(dicarbollide). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation. Retrieved February 26, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Molecular complex piperidine-CO2. (2009, July 15). Academic Journals. Retrieved February 26, 2026, from [Link]

  • The common-ion effect (video). (n.d.). Khan Academy. Retrieved February 26, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 26, 2026, from [Link]

  • Characteristics of Piperine Solubility in Multiple Solvent. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved February 26, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 26, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 26, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved February 26, 2026, from [Link]

  • How does the common ion effect influence the solubility of a sparingly soluble salt? (2018, November 25). Quora. Retrieved February 26, 2026, from [Link]

  • Common-ion effect. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Versatility of (R)-Piperidin-2-ylmethanol Derivatives in Asymmetric Catalysis

The (R)-piperidin-2-ylmethanol framework represents a cornerstone chiral scaffold for the development of innovative catalysts in modern organic synthesis. As a privileged structure, the piperidine ring is a frequent moti...

Author: BenchChem Technical Support Team. Date: February 2026

The (R)-piperidin-2-ylmethanol framework represents a cornerstone chiral scaffold for the development of innovative catalysts in modern organic synthesis. As a privileged structure, the piperidine ring is a frequent motif in pharmaceuticals and natural products, where specific stereochemistry is often paramount to biological function.[1] This guide delves into the catalytic applications of derivatives of (R)-piperidin-2-ylmethanol, a readily available chiral building block derived from L-lysine. We will explore its dual utility: first, as a precursor to sophisticated chiral ligands for asymmetric metal catalysis, and second, as a bifunctional organocatalyst. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for precise stereochemical control in complex chemical transformations.

Part 1: (R)-Piperidin-2-ylmethanol Derivatives as P,N-Ligands in Asymmetric Hydrogenation

The combination of a soft phosphine donor and a hard amine donor in a single molecule makes P,N-ligands highly effective in asymmetric metal catalysis. The (R)-piperidin-2-ylmethanol scaffold provides a rigid C2-stereocenter that effectively imparts chirality to the metal's coordination sphere. Derivatives are particularly successful in iridium- and rhodium-catalyzed asymmetric hydrogenations of challenging substrates like pyridinium salts to produce enantioenriched piperidines.[2]

Ligand Synthesis: Creating a P,N-Ligand from (R)-Piperidin-2-ylmethanol

The conversion of the hydroxyl group of (R)-piperidin-2-ylmethanol into a phosphine-containing moiety is a common strategy. This typically involves a two-step process: activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a phosphide, or direct reaction with a phosphine reagent. The piperidine nitrogen is often protected (e.g., with a Boc group) during these steps and deprotected afterward if the secondary amine is required for coordination.

A representative synthesis involves the reaction with diphenylphosphine to create a P,N-bidentate ligand.

cluster_synthesis P,N-Ligand Synthesis Workflow Start (R)-Piperidin-2-ylmethanol Step1 Protect Amine (e.g., Boc₂O) Start->Step1 1 Step2 Activate Alcohol (e.g., MsCl, Et₃N) Step1->Step2 2 Step3 Introduce Phosphine (e.g., HPPh₂, base) Step2->Step3 3 Step4 Deprotect Amine (e.g., TFA) Step3->Step4 4 End (R)-2-((diphenylphosphino)methyl)piperidine (P,N-Ligand) Step4->End

Caption: General workflow for synthesizing a P,N-ligand.

Mechanism of Catalysis: Asymmetric Hydrogenation of Pyridinium Salts

In the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, the P,N-ligand chelates to the metal center, creating a chiral environment.[2] The reaction is believed to proceed through an outer-sphere dissociative mechanism.[2] The substrate undergoes successive protonations and reductions. The stereochemistry of the final product is determined during the stereoselective protonation of a key enamine intermediate, which is directed by the chiral ligand environment.[2]

cluster_mechanism Proposed Catalytic Cycle for Asymmetric Hydrogenation Catalyst [Ir(P,N*)H₂S₂]⁺ (Active Catalyst) Intermediate1 [Ir-H...Substrate] Complex Catalyst->Intermediate1 Substrate Coordination Substrate Pyridinium Salt (R¹-Py⁺-R²) Reduction1 Hydride Transfer (Reduction) Intermediate1->Reduction1 Intermediate2 Dihydropyridine Intermediate Reduction1->Intermediate2 Reduction2 Further Reduction/ Protonation Steps Intermediate2->Reduction2 H₂ Product Chiral Piperidine Reduction2->Product Stereodetermining Enamine Protonation Product->Catalyst Product Release, Catalyst Regeneration cluster_aldol Organocatalytic Aldol Cycle Catalyst (R)-Piperidin-2-ylmethanol Derivative (Cat-H) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TS Acyclic Transition State (H-Bonded) Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Product TS->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Piperidin-2-ylmethanol HCl in THF

The Core Issue: Why It Won't Dissolve The Short Answer: You are fighting thermodynamics.[1][2] Piperidin-2-ylmethanol HCl is an ionic lattice held together by strong electrostatic forces (lattice energy).[3][4][1][2] THF...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Issue: Why It Won't Dissolve

The Short Answer: You are fighting thermodynamics.[1][2] Piperidin-2-ylmethanol HCl is an ionic lattice held together by strong electrostatic forces (lattice energy).[3][4][1][2] THF is a moderately polar aprotic ether ($ \epsilon \approx 7.5


 Cl^- $) and break the ionic lattice of the salt.[4][1]

The Mismatch:

  • Solute: Highly polar, ionic, hydrophilic.[1][2]

  • Solvent: Moderately polar, lipophilic, aprotic.[1][2]

To proceed, you must alter the system using one of the three protocols below.

Troubleshooting Protocols

Protocol A: In-Situ Neutralization (The "Reaction-Ready" Fix)

Best for: Acylation, alkylation, or protection reactions (e.g., Boc-protection) where the salt is a reactant.[3][4][1]

Concept: Instead of dissolving the salt, you add a soluble organic base that "steals" the HCl, releasing the free amine (which is THF-soluble) directly into the reaction mixture.[1]

Step-by-Step:

  • Suspend: Place the Piperidin-2-ylmethanol HCl in THF. It will form a white slurry.[1][2]

  • Add Base: Add 1.1 to 1.5 equivalents of a tertiary amine base (Triethylamine [TEA] or Diisopropylethylamine [DIPEA]).[3][4][1][2]

  • Equilibrate: Stir at Room Temperature (RT) for 15–30 minutes.

  • Observation: The slurry will change texture.[1][2] The Piperidin-2-ylmethanol dissolves, but a new precipitate forms (TEA[3][4][1]·HCl or DIPEA[3][2]·HCl).

  • Proceed: Add your electrophile (e.g., Boc anhydride, Acid Chloride).[3][1][2] The reaction proceeds on the free amine in solution.[1][2]

Critical Check:

  • Did the reaction turn homogeneous? No.[3][1][2] You exchanged one salt for another. This is normal.

  • Is the alcohol group reacting? If using strong electrophiles (e.g., Acetyl Chloride), the primary alcohol ($ -CH_2OH $) may also react.[3][4][1] Use selective conditions or protecting groups if N-selectivity is required.[3][4][1][2]

Protocol B: External Free-Basing (The "Clean Start" Fix)

Best for: Organometallic catalysis or reactions sensitive to foreign salts (like TEA[3][4]·HCl).

Concept: Convert the salt to the neutral "Free Base" form (oil/solid) before introducing it to THF. The free base is highly soluble in THF.[1][2]

Workflow Diagram:

FreeBasing Start Start: Piperidin-2-ylmethanol HCl Dissolve 1. Dissolve in Min. Volume Water Start->Dissolve Basify 2. Adjust pH > 10 (NaOH or Na2CO3) Dissolve->Basify Deprotonation Extract 3. Extract with DCM or EtOAc (x3) Basify->Extract Phase Separation Dry 4. Dry Organic Layer (Na2SO4) Extract->Dry Evap 5. Evaporate Solvent Dry->Evap Result Result: Viscous Oil (Free Base) Soluble in THF Evap->Result

Caption: Figure 1. External free-basing workflow to isolate THF-soluble amine.

Protocol:

  • Dissolve the HCl salt in a minimum amount of water (approx. 3–5 mL/g).[1][2]

  • Slowly add 2M NaOH or Saturated $ Na_2CO_3 $ until pH > 10.[3][1][2]

  • Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4][1][2]

    • Note: DCM is preferred as the amino-alcohol is quite polar and might stay in water if EtOAc is used.[3][1][2]

  • Dry combined organics over $ Na_2SO_4 $, filter, and concentrate in vacuo.

  • Result: A colorless to pale yellow viscous oil.[3][1][2] This oil will dissolve instantly in THF.[3][1][2]

Protocol C: Co-Solvent Engineering (The "Compromise")

Best for: Hydrogenations or reductions where salts are tolerated but solubility is required.[4]

Concept: Add a polar protic solvent to break the lattice.[1][2]

Solvent Compatibility Table:

Co-SolventRecommended Ratio (THF:Co-Solvent)Solubility ImpactRisk Factor
Methanol (MeOH) 4:1 to 1:1High. Dissolves salt effectively.[3][4][1]Protic solvent.[3][1][2][5] Incompatible with Grignards, LAH, or n-BuLi.[3][4][1]
Water 10:1 to 5:1Moderate. Biphasic mixture unless ratio is low.[3][1][2] Incompatible with moisture-sensitive reagents.[3][4][1][2]
DMF / DMSO 9:1High. High boiling point.[3][1][2] Difficult to remove during workup.
DCM 1:1Low. Does not significantly improve salt solubility.[3][1][2]

Diagnostic Decision Tree

Use this logic flow to determine the correct protocol for your experiment.

DecisionTree Start Goal: Use Pip-2-MeOH HCl in THF ReagentCheck Is the reagent water/alcohol sensitive? (e.g., LAH, Grignard, n-BuLi) Start->ReagentCheck SensitiveYes YES (Sensitive) ReagentCheck->SensitiveYes SensitiveNo NO (Robust) ReagentCheck->SensitiveNo BaseCheck Can you tolerate amine salts (TEA-HCl) as solids? SensitiveYes->BaseCheck No No BaseCheck->No Yes Yes BaseCheck->Yes UseFreeBase MUST Use Protocol B (External Free-Base) UseInSitu Use Protocol A (In-Situ Neutralization) UseCoSolvent Use Protocol C (Add MeOH or Water) SensitiveNo->UseCoSolvent No->UseFreeBase Yes->UseInSitu

Caption: Figure 2. Logic gate for selecting the appropriate solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Can I just heat the THF to dissolve the salt? A: Generally, no .[1][2] While heating increases solubility kinetics, the thermodynamic limit of amine HCl salts in THF is extremely low.[1][2] You will likely just reflux a slurry.[1][2] Furthermore, heating amine salts in THF can sometimes lead to ring-opening polymerization of THF (though rare without strong Lewis acids) or degradation of the amino-alcohol.[3][4][1]

Q2: I used Protocol A (In-Situ), but I still see solids. Is it working? A: Yes. The solid you see is likely the hydrochloride salt of the base you added (e.g., Triethylamine Hydrochloride), which is also insoluble in THF.[1]

  • Verification: Take a small aliquot, filter off the solid, and run a TLC of the filtrate.[1] You should see the spot for the free amine (Piperidin-2-ylmethanol) near the baseline (it is very polar) or use a stain like Ninhydrin (turns red/purple).[3][4][1]

Q3: Is Piperidin-2-ylmethanol hygroscopic? A: Yes, the HCl salt is hygroscopic.[3][4][1] If your THF is "dry" (anhydrous) but your salt has been sitting open on the bench, you are introducing water.[1][2] Always dry the salt in a vacuum desiccator over $ P_2O_5 $ if strict anhydrous conditions are required.[1][2]

Q4: Will free-basing cause racemization? A: If you are using the chiral version (e.g., (S)-Piperidin-2-ylmethanol), standard free-basing with NaOH/DCM at room temperature generally preserves stereochemistry.[3][4][1] However, avoid prolonged heating of the free base, as the presence of the adjacent hydroxyl group can facilitate racemization via reversible ring-opening or hydride shifts under extreme conditions.[1]

References

  • PubChem. 2-Piperidinemethanol hydrochloride.[3][4][1][2] National Library of Medicine.[1][2] Available at: [Link][3][4]

  • Reichardt, C. (2003).[3][1][2] Solvents and Solvent Effects in Organic Chemistry. 3rd ed.[3][1][2] Wiley-VCH.[4][1][2] (Authoritative text on solvent polarity and lattice energy interactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. 2nd ed.[3][1][2] Oxford University Press.[3][1][2] (General principles of amine salt solubility and neutralization).

Sources

Optimization

Technical Support Center: Purification of (R)-Piperidin-2-ylmethanol HCl

Content Type: Troubleshooting Guide & FAQ Ticket ID: PUR-3433-HCl-OPT Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Introduction: The Challenge of Chiral Piperidines (R)-Piperidin-2-ylmethano...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Troubleshooting Guide & FAQ Ticket ID: PUR-3433-HCl-OPT Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The Challenge of Chiral Piperidines

(R)-Piperidin-2-ylmethanol hydrochloride (also known as (R)-2-hydroxymethylpiperidine HCl) is a critical chiral building block. However, users frequently encounter three specific failure modes:

  • Hygroscopic Collapse: The salt turns into an intractable oil or "goo" upon exposure to air.

  • Enantiomeric Drift: Loss of optical purity during aggressive recrystallization.

  • Persistent Coloration: Yellow/brown oxidation byproducts that resist standard washing.

This guide moves beyond basic textbook protocols to address the causality of these failures and provides self-validating purification systems.

Module 1: Critical Workflows (Visualization)

Figure 1: Purification Logic Flow

Caption: Decision matrix for selecting the correct purification pathway based on crude material state.

PurificationLogic Start Crude (R)-Piperidin-2-ylmethanol HCl CheckState Physical State Assessment Start->CheckState Solid Crystalline Solid CheckState->Solid Dry Oil Oily / Sticky Gum CheckState->Oil Wet/Hygroscopic CheckPurity Check Purity (HPLC/NMR) Solid->CheckPurity FreeBase Free Base Liberation (NaOH/DCM Extraction) Oil->FreeBase Severe Oiling Recryst Standard Recrystallization (EtOH/Et2O) CheckPurity->Recryst High Chem Purity, Low ee Trituration Trituration / Reslurrying (IPA or Acetone) CheckPurity->Trituration High ee, Surface Impurities ReformSalt Re-formation of Salt (Anhydrous HCl in Dioxane) FreeBase->ReformSalt ReformSalt->Recryst

Module 2: Troubleshooting Guides (Q&A Format)

Topic A: Crystallization & "Oiling Out"

Q: My product refuses to crystallize and remains a viscous oil. How do I force solidification?

The Technical Reality: This compound is an amino-alcohol.[1] The hydroxyl group and the secondary amine create a hydrogen-bonding network that traps solvent (especially water), lowering the glass transition temperature. If you used aqueous HCl, you likely have trapped water.

Protocol: The "Double-Displacement" Method Do not simply cool the oil. You must displace the solvating impurities.[2]

  • Solvent Swap: If the oil was formed in water or methanol, rotovap to dryness. Add absolute ethanol (EtOH) and rotovap again (azeotropic drying). Repeat 2x.

  • Dissolution: Dissolve the dried oil in the minimum volume of warm absolute EtOH (approx. 3-5 mL per gram).

  • Precipitation: While stirring rapidly, add Diethyl Ether (Et₂O) or MTBE dropwise until persistent turbidity is observed.

    • Critical Ratio: Target a 1:3 to 1:5 ratio of Alcohol:Ether.

  • Seeding: Add a seed crystal of pure material. If none exists, scratch the glass interface with a spatula.

  • Curing: Store at -20°C for 12 hours.

Q: I see crystals, but they turn to liquid immediately upon filtration. Why?

The Technical Reality: The salt is extremely hygroscopic. The ambient humidity in your lab is condensing onto the cold crystals during vacuum filtration, dissolving them (deliquescence).

Corrective Action:

  • Use a Schlenk Frit: Filter under a positive pressure of Nitrogen or Argon, not open vacuum.

  • Wash Solvent: Use anhydrous ether for the wash step.

  • Drying: Transfer immediately to a vacuum desiccator containing

    
     (Phosphorus Pentoxide) or KOH pellets.
    
Topic B: Enantiomeric Purity (ee)

Q: My chiral HPLC shows only 92% ee. Can I upgrade this to >99% via recrystallization of the HCl salt?

The Technical Reality: Recrystallizing the HCl salt is often inefficient for upgrading enantiomeric excess (ee) because the racemic crystal lattice may be isomorphous or have similar solubility to the pure enantiomer.

Recommendation: If ee is <95%, do not try to purify the HCl salt directly. Instead, perform a "Resolution Reset":

  • Liberate the Base: Treat with 2M NaOH and extract into DCM.

  • Tartrate Formation: React the free base with dibenzoyl-L-tartaric acid in methanol/acetone.

    • Why? The diastereomeric tartrate salts usually have a much larger solubility difference between the (R,L) and (S,L) forms than the simple HCl enantiomers.

  • Recrystallize the Tartrate: Upgrade the tartrate salt to >99% ee.

  • Reform HCl: Liberate the base again and treat with anhydrous HCl (4M in Dioxane) to precipitate the final pure salt.

Topic C: Impurity Removal (Color & Byproducts)

Q: The salt has a persistent yellow/brown tint. Is this acceptable?

The Technical Reality: No. The color typically indicates oxidation products (N-oxides) or polymerized pyridine residues from the starting material. These can act as radical initiators, destabilizing the drug product later.

The "Carbon Polish" Protocol:

  • Dissolve the salt in warm Methanol (MeOH).

  • Add Activated Charcoal (SX-Ultra or equivalent) at 5% w/w relative to the substrate.

  • Stir at 40°C for 30 minutes.

  • Filter through a Celite 545 pad (diatomaceous earth) to remove all carbon fines.

  • Proceed to crystallization.[3][4][5]

Module 3: Quantitative Data & Specifications

Table 1: Solvent System Performance
Solvent SystemRoleSuitabilityNotes
Ethanol / Et₂O RecrystallizationExcellent Best for obtaining crystalline needles. Requires dry solvents.
Isopropanol (IPA) Slurry / TriturationGood Good for removing surface impurities but lower recovery yield.
Acetone Anti-solventModerate Can react with residual free amines (forming imines) if not fully acidified. Use with caution.
Water / Ethanol RecrystallizationPoor Avoid. Hard to dry; leads to oiling out due to hygroscopicity.
Table 2: Key Physical Properties
PropertySpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Melting Point >150°C (Decomposes)*DSC (Differential Scanning Calorimetry)
Hygroscopicity High (Deliquescent)Weight gain assay at 60% RH
Solubility High: Water, MeOH, EtOH Low: Acetone, Ether, HexaneSolubility Screen

*Note: Exact melting points for salts vary heavily with residual solvent/water content. DSC is preferred over capillary melting point.

Module 4: Synthesis Pathway Visualization

Figure 2: The "Resolution Reset" Pathway

Caption: Workflow for upgrading enantiomeric excess (ee) using tartaric acid before final HCl salt formation.

ResolutionPathway Racemic Racemic/Low ee Piperidin-2-ylmethanol TartrateSalt Diastereomeric Salt (Precipitate) Racemic->TartrateSalt Crystallize in MeOH Tartaric + Dibenzoyl-L-Tartaric Acid Tartaric->TartrateSalt MotherLiquor Mother Liquor (Wrong Enantiomer) TartrateSalt->MotherLiquor Remove Impurity FreeBasePure Pure (R)-Free Base (>99% ee) TartrateSalt->FreeBasePure NaOH / DCM Ext. FinalHCl Final (R)-HCl Salt FreeBasePure->FinalHCl HCl in Dioxane

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (General protocols for piperidine isolation and solvent selection).

  • Google Patents (WO2009065872A2). Improved processes for the synthesis of varenicline L-tartrate. (Describes the use of tartaric acid derivatives for resolving piperidine-like bicyclic amines).

  • Sigma-Aldrich. Safety Data Sheet: 2-Piperidinemethanol. (Hygroscopicity and handling data).

  • PubChem. 2-(Hydroxymethyl)piperidine Compound Summary. (Physical properties and identifiers).

  • Rubin Group. Recrystallization Techniques and Solvent Selection. (General organic chemistry support for amine salt crystallization).

Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-Piperidinemethanol Hydrochloride

This guide is structured as a Tier-3 Technical Support resource, designed for senior chemists and process engineers. It prioritizes actionable troubleshooting over generic definitions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for senior chemists and process engineers. It prioritizes actionable troubleshooting over generic definitions.

Case ID: PUR-PMXH-002 Status: Active Subject: Impurity Removal & Crystallization Optimization

Executive Summary

(R)-2-Piperidinemethanol hydrochloride (CAS: 15336-74-0 for (R)-isomer free base; HCl salt analogs) is a critical chiral building block. Common purification challenges stem from its extreme hygroscopicity , the difficulty of separating the (S)-enantiomer via standard crystallization, and the tendency of the crude salt to "oil out" rather than crystallize. This guide addresses the removal of process-related impurities (reductive byproducts, inorganic salts) and enantiomeric enrichment.

Module 1: Impurity Profiling & Diagnostics

Q: My crude material is off-white/yellow. How do I determine if this is a chemical impurity or just "color"? A: Color in piperidine derivatives is frequently caused by trace oxidation products (N-oxides) or polymerized by-products from the reduction step (e.g., if prepared from (R)-pipecolic acid or pyridine precursors).

  • Diagnostic: Run a Residue on Ignition (ROI) test. If ROI > 0.5%, you have trapped inorganic salts (Boron/Aluminum from hydride reductions or Pd/Pt from catalytic hydrogenation).

  • Action: If ROI is high, a simple recrystallization will fail because the salts will act as nucleation sites for oiling. You must perform a "Free-Base & Filter" swap (see Module 3) before attempting crystallization.

Q: How do I distinguish between the enantiomer and chemical impurities in the salt form? A: Standard HPLC on a C18 column will not separate the enantiomers. You must use a chiral column (e.g., Chiralpak AD-H or OD-H) with a non-polar mobile phase (Hexane/IPA/Diethylamine).

  • Note: The HCl salt must be neutralized in situ or prior to injection for many chiral columns.

  • Chemical Impurities: Look for (R)-Pipecolic acid (starting material) using LC-MS (M+1 = 130.1). It is amphoteric and often co-precipitates with the HCl salt.

Visualization: Impurity Fate Map

ImpurityFate Crude Crude (R)-2-PM HCl Analysis 1. Analysis (HPLC/ROI) Crude->Analysis Inorganic Inorganic Salts (ROI > 0.5%) Analysis->Inorganic Detected Organic Organic Impurities (Color/Byproducts) Analysis->Organic Detected Chiral Enantiomer (S-isomer) Analysis->Chiral Detected Action1 Free-Base Extraction (DCM/NaOH) Inorganic->Action1 Remove via Action2 Activated Carbon (MeOH Reflux) Organic->Action2 Adsorb via Action3 Recrystallization (IPA/EtOH) Chiral->Action3 Enrich via Action1->Action3 Re-acidify Action2->Action3 Filter

Figure 1: Decision matrix for impurity removal based on initial analytical profiling.

Module 2: Recrystallization Protocols

Q: The product is "oiling out" instead of crystallizing. Why? A: This is the most common failure mode. It occurs due to Phase Separation of a Supersaturated Solution (LLPS) before nucleation can occur.

  • Cause 1: Water. The compound is hygroscopic. Even 1-2% water content lowers the glass transition temperature, causing the salt to form a "gum" rather than a lattice.

  • Cause 2: Too rapid cooling.

  • Cause 3: Impurity Load. High impurity levels suppress the melting point.

Q: What is the recommended solvent system for the HCl salt? A:

Solvent System Ratio (v/v) Protocol Notes Suitability
Isopropanol (IPA) 100% Dissolve at reflux. Cool very slowly. Best Balance. Good yield/purity compromise.
EtOH / Et₂O 1:4 Dissolve in min. hot EtOH. Add Et₂O until turbid. High Recovery. Risk of oiling if Et₂O added too fast.
Acetonitrile (MeCN) 100% Reflux. Polymorph Control. Good for rejecting polar impurities.

| Methanol | N/A | AVOID. Solubility is too high; recovery will be poor. | Only for carbon treatment steps. |

Protocol: The "Anti-Oil" Crystallization
  • Drying: Dry the crude solid under high vacuum ( < 5 mbar) at 40°C for 4 hours to remove trace water.

  • Dissolution: Suspend solid in Isopropanol (IPA) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (82°C). If it does not dissolve, add Methanol dropwise only until clear.

  • Seeding (Critical): Cool to ~60°C. Add a seed crystal of pure (R)-2-Piperidinemethanol HCl.

    • If you lack seeds: Scratch the inner glass wall with a glass rod to induce nucleation.

  • Cooling: Wrap the flask in a towel to ensure cooling to Room Temp takes >2 hours.

  • Collection: Filter under Nitrogen (to prevent moisture uptake). Wash with cold IPA.

Module 3: Enantiomeric Enrichment

Q: My optical rotation is lower than the literature value ([α]D ≈ +15° to +18°). Can I upgrade the ee% by recrystallizing the HCl salt? A: Yes, but efficiency depends on the phase diagram.

  • Scenario A (Conglomerate): If the racemate is a mechanical mixture of R and S crystals, recrystallization works efficiently.

  • Scenario B (Racemic Compound): If the R and S form a co-crystal (most likely for this class), the eutectic point limits the max yield.

  • Recommendation: If ee is < 90%, do not rely solely on HCl salt recrystallization. You will lose too much mass.

Alternative Strategy (Resolution): If ee is < 80%, convert to the free base and perform a classical resolution using (L)-(+)-Tartaric acid in Ethanol. The diastereomeric salt difference is often larger than the enantiomeric difference of the HCl salts.

Module 4: Removal of Inorganic/Color Impurities

Q: The salt is brown/grey. Activated carbon isn't working in IPA. A: Activated carbon works best in polar, protic solvents where the organic salt is fully solvated, not just suspended.

  • Switch Solvents: Dissolve the crude HCl salt in Methanol (solubility is very high).

  • Carbon Treat: Add activated carbon (SX-Ultra or equivalent) at 5 wt% of the substrate.

  • Reflux: Boil for 30 mins.

  • Hot Filtration: Filter through Celite while hot.

  • Solvent Swap: Rotovap the Methanol to a thick oil. Immediately add IPA and rotovap again (azeotropic drying). Then proceed to the IPA crystallization described in Module 2.

Visualization: Thermodynamic Cycle for Crystallization

Recryst Start Crude HCl Salt (Solid) Dissolve Dissolution (Reflux in IPA) Start->Dissolve Heat Seed Metastable Zone (Add Seed @ 60°C) Dissolve->Seed Cool Growth Crystal Growth (Slow Cool) Seed->Growth Controlled Oil FAILURE: Oiling Out (Phase Separation) Seed->Oil Too Fast / Wet Final Pure Crystals Growth->Final Filter Oil->Dissolve Re-heat & Add MeOH

Figure 2: Thermodynamic pathway to avoid "oiling out" during crystallization.

References

  • Synthesis & Properties: K. A. Scheidt, et al. "Stereoselective Synthesis of Piperidine Derivatives." Journal of Organic Chemistry, 2004.

  • Resolution Methods: "Process for the preparation of optically active 2-piperidinemethanol." US Patent 5,236,157.

  • Purification of Amino Alcohols: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann, 2017.

  • Hygroscopicity Management: "Handling of Hygroscopic Pharmaceutical Salts." Chemical Engineering Progress, 2019.

Optimization

Technical Support Center: Crystallization Engineering for (R)-Piperidin-2-ylmethanol HCl

Document ID: TSC-CRYST-2024-09 Subject: Optimization, Troubleshooting, and FAQ for (R)-2-Hydroxymethylpiperidine Hydrochloride Audience: Process Chemists, Formulation Scientists, R&D Personnel Introduction: The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CRYST-2024-09 Subject: Optimization, Troubleshooting, and FAQ for (R)-2-Hydroxymethylpiperidine Hydrochloride Audience: Process Chemists, Formulation Scientists, R&D Personnel

Introduction: The Challenge of Chiral Amino-Alcohols

(R)-Piperidin-2-ylmethanol HCl is a critical chiral building block for various kinase inhibitors and pharmaceutical intermediates. However, its crystallization presents a "perfect storm" of physicochemical challenges:

  • High Solubility/Hygroscopicity: The polar hydroxymethyl group combined with the secondary amine salt creates a lattice with high affinity for water and protic solvents.

  • Oiling Out (LLPS): The compound is prone to Liquid-Liquid Phase Separation (LLPS) rather than immediate nucleation, particularly in the presence of impurities or water.[1]

  • Enantiomeric Eutectics: Achieving high enantiomeric excess (%ee) often requires overcoming the specific solubility profile of the racemate vs. the pure enantiomer.

This guide moves beyond basic recipes to provide a mechanistic understanding of how to control the crystallization landscape.

Module 1: Solving the "Oiling Out" (LLPS) Problem

The Issue: You add an anti-solvent (e.g., MTBE or Ether) to your alcoholic solution, and instead of white crystals, a second heavy liquid phase (oil) separates at the bottom.[2]

The Science: This is a thermodynamic state where the energy barrier to form an amorphous liquid is lower than the barrier to organize into a crystal lattice. It usually occurs when supersaturation is generated too rapidly or when the temperature is above the spinodal decomposition point but below the solubility curve.

Troubleshooting Workflow: The Anti-Oil Strategy

OilingOutStrategy Start Observation: Oiling Out Occurs CheckTemp Check Temperature Start->CheckTemp IsHot Is T > 50°C? CheckTemp->IsHot Reheat Reheat to dissolve oil Cool SLOWER IsHot->Reheat Yes CheckWater Check Water Content (KF) IsHot->CheckWater No IsWet Is Water > 1%? CheckWater->IsWet Drying Perform Azeotropic Distillation (Toluene/EtOH) IsWet->Drying Yes Seed Seed at Low Supersaturation (Metastable Zone) IsWet->Seed No (Dry)

Figure 1: Decision matrix for remediation of oiling out phenomena during crystallization.

Corrective Protocol: Seeded Cooling with Anti-Solvent

Do not rely on spontaneous nucleation.[1][3] You must provide a template (seed) for the crystal lattice to grow.

  • Dissolution: Dissolve crude (R)-Piperidin-2-ylmethanol HCl in Methanol (MeOH) or Ethanol (EtOH) (approx. 3-5 volumes).

    • Critical: Ensure KF (water content) is <0.5%. Water stabilizes the oil phase.

  • Filtration: Polish filter to remove insoluble mechanical impurities.

  • Initial Anti-Solvent: Add MTBE or EtOAc dropwise until the solution is slightly turbid (cloud point), then add just enough MeOH to clear it.

  • Seeding: Cool to 20-25°C. Add 0.5 - 1.0 wt% of pure crystalline seeds.

    • Note: If you lack seeds, scratch the glass wall or sonicate a small aliquot to induce nucleation, then use that as seed.

  • Aging: Stir at 20°C for 1-2 hours. Do not add more anti-solvent yet. Allow the seed bed to grow.

  • Extension: Slowly add the remaining anti-solvent (MTBE/EtOAc) over 4-6 hours.

    • Ratio Target: Final Solvent:Anti-Solvent ratio should be roughly 1:3 to 1:5.

  • Isolation: Filter under N2 (hygroscopic!). Wash with cold MTBE.

Module 2: Salt Formation & Stoichiometry

The Issue: The salt is sticky, acidic, or has low melting point.

The Science: Excess HCl acts as an impurity. While stoichiometric HCl (1.0 eq) forms the salt, excess HCl (e.g., 1.5 eq) can solubilize the salt in organic media or induce hygroscopicity by forming dynamic solvates.

Comparison of Salt Formation Routes
FeatureAqueous HCl Route Anhydrous Gas/Ether Route (Recommended)
Reagent 37% Aqueous HClHCl gas in Dioxane/Ether/MeOH
Solvent System Water/AlcoholEthanol/MTBE or IPA/EtOAc
Risk of Oil High (Water is difficult to remove)Low (System remains anhydrous)
Impurity Purge ModerateHigh (Impurities stay in mother liquor)
Yield Lower (Loss to mother liquor)Higher
Recommended Protocol: Anhydrous Generation[2][4]
  • Dissolve the free base (R)-Piperidin-2-ylmethanol in Isopropyl Acetate (IPAc) or Ethanol .

  • Cool to 0-5°C.

  • Slowly charge 1.05 equivalents of HCl (e.g., 4M in Dioxane or generated gas).

    • Why 1.05 eq? Slight excess ensures full conversion, but avoid large excesses.

  • If precipitation is immediate and amorphous (gummy), heat the mixture to reflux (or near boiling) to dissolve the gum.

  • Allow to cool slowly (10°C/hour) to crystallize.

Module 3: Enantiomeric Purity (Upgrading %ee)

The Issue: Your crude material is 85% ee, but you need >98% ee.

The Science: (R)-Piperidin-2-ylmethanol HCl often behaves as a conglomerate (rare) or forms a racemic compound . If it is a racemic compound, the eutectic point determines the maximum possible yield of pure enantiomer from a solution.

Optimization Strategy: If simple recrystallization fails to upgrade %ee, you are likely at the eutectic composition. You must switch strategies:

  • Derivatization/Resolution (Pre-Salt): If %ee is low (<80%), do not try to purify the HCl salt directly. Revert to the free base and perform a resolution with L-(+)-Tartaric acid or N-Acetyl-L-Leucine in Ethanol [1, 2].

  • The "Entrainment" Trick (If Conglomerate): If the HCl salt is a conglomerate, you can use preferential crystallization.

    • Supersaturate the racemic solution.

    • Seed with pure (R)-enantiomer.

    • Harvest crystals before the (S)-enantiomer nucleates.

Frequently Asked Questions (FAQ)

Q1: My product turns into a liquid immediately upon filtration. Why? A: This is deliquescence . The critical relative humidity (CRH) of this salt is likely low.

  • Fix: You must filter under a nitrogen blanket or in a glovebox. Do not use open vacuum filtration in humid air. Wash with anhydrous ether to remove residual high-boiling alcohols.

Q2: Can I use Acetone as an anti-solvent? A: Avoid Acetone. Primary and secondary amines can react with ketones (Acetone) to form hemiaminals or imines (Schiff bases), even as salts, leading to a yellowing of the product and loss of purity over time. Use Esters (EtOAc, IPAc) or Ethers (MTBE, THF).

Q3: How do I remove the yellow color from the crude salt? A: The yellow color is often due to oxidation of the piperidine ring or trace pyridine impurities.

  • Fix: Perform a carbon treatment (Activated Charcoal) on the free base solution before salt formation. Carbon treatment of the salt in water is less effective and introduces water removal issues.

Q4: What is the best way to dry the final crystals? A: Vacuum oven at 40-45°C with a P2O5 (Phosphorus Pentoxide) trap. The P2O5 helps scavenge the final traces of water that the salt holds onto tightly.

References

  • Separation of Piperidine Alcohols. US Patent 20080051579A1. Describes the resolution of 2-piperidin-2-yl-ethanol using N-acetyl-L-leucine.

  • Process for preparing 2-piperidineethanol compounds. US Patent 6258955B1.[4] Details the hydrogenation routes and impurity profiles (N-methylated byproducts).

  • Oiling Out in Crystallization. Mettler Toledo Technical Resources. Comprehensive guide on Liquid-Liquid Phase Separation (LLPS) mechanisms.

  • PubChem Compound Summary: 2-Piperidinemethanol. National Library of Medicine. Physicochemical property data.

Sources

Troubleshooting

Technical Support Center: Optimizing (R)-Piperidin-2-ylmethanol Substitution

Topic: Minimizing Side Reactions & Stereochemical Erosion Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Identify Your Failure Mode Before optimizing, we mu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Stereochemical Erosion Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, we must diagnose the specific side reaction.[1] (R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a "privileged scaffold" but chemically treacherous due to the 1,2-amino-alcohol relationship (specifically, a


-amino alcohol relative to the ring, but chemically behaving as a vicinal system regarding "neighboring group participation").

Select the symptom that best matches your observation:

SymptomProbable CauseMechanism
Product is a 7-membered ring (Azepane) Ring Expansion Nitrogen attacks the activated exocyclic carbon (Neighboring Group Participation).
Loss of Optical Rotation (ee% drops) Racemization Formation of a symmetrical aziridinium intermediate or deprotonation of the

-chiral center.
Low Yield / Polymerization N-Alkylation / Dimerization Free amine reacting with the activated alcohol of another molecule (Intermolecular

).[1]
No Reaction / Recovery of SM Salt Formation Reagent (e.g., SOCl

) protonates the amine, rendering it unreactive (sometimes desirable, see Protocol A).[1]

The Core Mechanism: The "Aziridinium Trap"

The most critical failure mode in substituting the hydroxyl group (e.g., Chlorination, Tosylation, Fluorination) is Neighboring Group Participation (NGP) .[1]

If the nitrogen atom is not sufficiently deactivated (protected), its lone pair will attack the activated methylene carbon (


). This forms a bicyclic 1-azoniabicyclo[3.1.0]hexane  intermediate (often generalized as an aziridinium ion).[1]
  • Path A (Retention): Nucleophile attacks the exocyclic carbon.[1] Returns the piperidine ring.[1]

  • Path B (Expansion): Nucleophile attacks the endocyclic carbon (C2).[1] Expands the ring to a 3-substituted azepane (homopiperidine).

Visualizing the Pathway

Aziridinium_Rearrangement Figure 1: The bifurcation pathway driven by Neighboring Group Participation (NGP). Substrate (R)-Piperidin-2-ylmethanol (Free Amine) Activated Activated Species (N-H, CH2-LG) Substrate->Activated Activation (e.g., MsCl, SOCl2) Aziridinium BICYCLIC AZIRIDINIUM (1-azoniabicyclo[3.1.0]hexane) Activated->Aziridinium Intramolecular Attack (NGP) Piperidine PRODUCT A: (R)-2-(Chloromethyl)piperidine (RETENTION) Aziridinium->Piperidine Nu- attack at exocyclic CH2 Azepane PRODUCT B: 3-Chloroazepane (RING EXPANSION) Aziridinium->Azepane Nu- attack at endocyclic C2

Figure 1: The bifurcation pathway driven by Neighboring Group Participation (NGP).[1][2][3][4][5][6][7][8][9][10][11][12] Without protection, the aziridinium intermediate leads to a mixture of piperidine (retention) and azepane (expansion).[1]

Troubleshooting & Protocols

Scenario A: Converting -OH to -Cl (Chlorination)

Common Reagent: Thionyl Chloride (


).[1]

Q: Can I just add


 to the free amine? 
A: Risky.  While 

generates HCl which protonates the amine (deactivating it), the equilibrium still allows for some free amine to exist, especially if you heat it or use a base.[1] This leads to the azepane impurity.[1]

Protocol 1: The Hydrochloride Salt Method (High Atom Economy) Best for: Large scale, avoiding protection/deprotection steps.[1]

  • Salt Formation: Dissolve (R)-piperidin-2-ylmethanol in

    
     or 
    
    
    
    .[1] Add 1.1 equiv of
    
    
    (4M in dioxane).[1] Filter the white solid.[1]
    • Why: The ammonium salt (

      
      ) is non-nucleophilic.[1] It cannot form the aziridinium ion.[1]
      
  • Chlorination: Suspend the salt in

    
     or 
    
    
    
    . Add
    
    
    (1.5 equiv) dropwise at
    
    
    .[1]
    • Critical: Do NOT add base (TEA/DIPEA).[1]

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Evaporate volatiles. The product is the hydrochloride salt of (R)-2-(chloromethyl)piperidine.

    • Validation: Check NMR.[1][13] Azepane protons appear as complex multiplets distinct from the piperidine ring.[1]

Protocol 2: The N-Protection Method (High Fidelity) Best for: Precious material, high enantiomeric purity requirements.

  • Protection: Protect Nitrogen with a strong Electron Withdrawing Group (EWG).[1]

    • Boc (tert-butyloxycarbonyl): Good, but acid labile.[1] Can fall off during

      
       reaction if not buffered.
      
    • Cbz (benzyloxycarbonyl): Recommended. Stable to

      
      .[1]
      
    • Tosyl (Ts): Excellent deactivation, but hard to remove later.[1]

  • Reaction: React N-Cbz-(R)-piperidin-2-ylmethanol with

    
     / Pyridine or 
    
    
    
    (Appel conditions).
  • Outcome: The carbamate pulls electron density from the Nitrogen, physically preventing the lone pair from attacking the

    
     center.
    
Scenario B: Converting -OH to -F (Deoxyfluorination)

Common Reagents: DAST, Deoxo-Fluor, XtalFluor.[1]

Q: Why did my reaction explode/char? A: DAST generates


.[1] If the substrate is an amino-alcohol, the exotherm can be violent. Furthermore, DAST is notorious for inducing rearrangements via the carbocation/aziridinium mechanism.[1]

Protocol 3: Safe Deoxyfluorination

  • Mandatory Protection: You must use N-Boc or N-Cbz protection.[1] Free amines are incompatible with DAST (forms highly unstable N-S bonds).[1]

  • Temperature Control:

    • Start at

      
       in DCM.[1]
      
    • Add DAST dropwise.[1]

    • Warm slowly to

      
      . Do not heat to reflux  unless absolutely necessary.
      
  • Scavengers: Use XtalFluor-E with

    
     as a promoter for a safer, more selective alternative to DAST.[1]
    
Scenario C: Converting -OH to -OTs/-OMs (Activation)

Common Reagents: TsCl, MsCl.

Q: I tried to make the tosylate, but I got the chloride? A: If you used


 with a hydrochloride salt, the chloride ion (

) is a better nucleophile than the tosylate is a leaving group in some contexts, or you simply made the alkyl chloride via in-situ displacement.

Q: How to prevent intermolecular dimerization? A: Dilution.

  • Concentration: Run the reaction at 0.05 M to 0.1 M. High concentrations favor intermolecular attack (dimerization: N of molecule A attacks O-Ts of molecule B).[1]

Comparative Data: Protecting Group Efficiency

The choice of protecting group dictates the stability of the stereocenter and the regioselectivity.

Protecting GroupElectronic Deactivation (Prevents Rearrangement)Stability to Acid (e.g., SOCl2)Removal ConditionsRecommendation
None (Free Amine) Zero (High Risk) N/AN/AAvoid (unless using HCl salt)
N-Boc ModerateLow (Cleaves)TFA or HClGood for Appel Reaction (

)
N-Cbz High High

or HBr/AcOH
Gold Standard for Chlorination
N-Tosyl Very HighVery High

or

Use only if N-Ts is the final target
N-Acetyl ModerateModerateStrong Acid/BaseRisk of

acyl migration

FAQ: Expert Insights

Q: My product has a lower optical rotation than reported. Did it racemize? A: Not necessarily. (R)-Piperidin-2-ylmethanol derivatives are notorious for having optical rotations that fluctuate heavily with concentration, solvent, and pH (free base vs. salt).[1]

  • Action: Always convert to a standard derivative (e.g., the Mosher amide or a specific salt) and measure Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) rather than relying solely on polarimetry.[1]

Q: Can I use the Appel Reaction (


) to make the bromide? 
A:  Yes, but the Triphenylphosphine oxide (

) byproduct is difficult to separate from polar amino-derivatives.
  • Tip: Use N-Boc protection for Appel reactions.[1] The Boc group makes the molecule lipophilic enough to separate from

    
     via silica chromatography (Hexane/EtOAc).
    

References

  • Rearrangement Mechanism (The "Azepane" Shift)

    • Fuson, R. C., & Zirkle, C. L.[1] "Ring Enlargement of 2-Chloromethylpiperidine."[1] Journal of the American Chemical Society, 70(8), 2760–2762.[1]

    • (Classic mechanistic foundation).[1]

  • Stereoselective Synthesis & Protection Strategies

    • Cossy, J., et al.[1] "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 1997.[1]

  • Process Safety & Deoxyfluorination

    • Beaulieu, F., et al.[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Organic Letters, 11(21), 5050–5053.[1]

    • (Alternative to DAST).[1]

  • General Handling of Chiral Amino Alcohols

    • BenchChem Application Notes.[1] "Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives" (Applicable to 2-isomer).

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of (R)-Piperidin-2-ylmethanol hydrochloride in D2O

Topic: 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D O Content Type: Publish Comparison Guide 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D O: A Technical Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D


O
Content Type:  Publish Comparison Guide

1H NMR Interpretation of (R)-Piperidin-2-ylmethanol Hydrochloride in D O: A Technical Guide

Executive Summary

(R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block used in the synthesis of glycosidase inhibitors (e.g., miglitol), chiral ligands, and resolution agents.[1] When handled as the hydrochloride salt (HCl), its NMR profile in Deuterium Oxide (D


O) differs significantly from its free base form in organic solvents like CDCl

.

This guide provides a definitive interpretation of the 1H NMR spectrum for the HCl salt in D


O, compares it against alternative solvent systems (DMSO-d

) and forms (free base), and outlines a self-validating protocol for purity assessment.

Part 1: Experimental Protocol & Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, the following protocol is recommended.

Sample Preparation (HCl Salt)
  • Mass: Weigh 10–15 mg of (R)-Piperidin-2-ylmethanol HCl.

  • Solvent: Add 0.6 mL of D

    
    O (99.9% D).
    
    • Note: D

      
      O is the preferred solvent for the HCl salt due to solubility. However, it causes the exchange of hydroxyl (-OH) and ammonium (-NH
      
      
      
      ) protons, rendering them invisible.
  • Reference: Use internal TSP (sodium 3-trimethylsilylpropionate-d

    
    ) set to 0.00 ppm. Avoid TMS as it is insoluble in D
    
    
    
    O.
  • pH Consideration: The chemical shifts of the alpha-protons (H2, H6) are pH-dependent. Ensure the sample is not buffered to a basic pH, which would deprotonate the amine.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (ns): 16–32 scans are sufficient for >10 mg samples.

  • Relaxation Delay (d1): Set to ≥ 2.0 seconds to allow relaxation of the methine protons.

  • Water Suppression: If the HDO residual peak (approx. 4.79 ppm) interferes with the hydroxymethyl signals (3.6–3.9 ppm), use presaturation (zgpr) to suppress the solvent signal.

Part 2: Spectral Interpretation (D O)

In D


O, the spectrum is dominated by the deshielding effect of the protonated nitrogen (ammonium cation). This pulls the alpha-protons downfield compared to the free base.
Chemical Shift Assignment Table
PositionType

(ppm) in D

O (HCl Salt)
MultiplicityIntegrationMechanistic Insight
HDO Solvent~4.79SingletN/AResidual water/exchangeable protons.
H-2' CH

-OH
3.85 – 3.95dd or m1HDiastereotopic proton (deshielded by O).
H-2'' CH

-OH
3.60 – 3.75dd or m1HDiastereotopic proton (deshielded by O).[1]
H-6 eq Ring CH

3.30 – 3.45Broad d/m1HDeshielded by adjacent N

.
H-2 Methine3.15 – 3.35Multiplet1HChiral center; deshielded by N

.
H-6 ax Ring CH

2.90 – 3.10td or m1HAxial proton; distinct from equatorial due to ring conformation.
H-3,4,5 Ring CH

1.40 – 2.00Multiplets6HShielded methylene envelope.
NH/OH ExchangeableNot ObservedN/A0HExchanged with D

O to form HDO.
Detailed Signal Analysis
  • The Alpha-Protons (H2 & H6): In the HCl salt, the nitrogen bears a positive charge. Through the inductive effect (-I), electron density is withdrawn from C2 and C6, shifting these protons downfield to the 2.9 – 3.5 ppm region. In the free base (CDCl

    
    ), these typically resonate upfield at 2.6 – 3.0 ppm.
    
  • The Hydroxymethyl Group (CH

    
    OH):  These protons are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center (C2). They appear as two distinct sets of signals (often doublet of doublets) in the 3.6 – 4.0 ppm  range.
    
  • Coupling Logic: The H2 methine shows complex coupling to both the CH

    
    OH group and the C3 ring protons. A COSY (Correlation Spectroscopy) experiment is the standard validation method to confirm the connectivity between the 3.6–4.0 ppm region and the 3.2 ppm methine.
    

Part 3: Comparative Analysis & Alternatives

Researchers often face a choice between solvents (D


O vs. DMSO) and forms (Salt vs. Free Base). This section objectively compares these alternatives.
Comparison 1: Solvent Selection (D O vs. DMSO-d )
FeatureD

O (Recommended)
DMSO-d

(Alternative)
Solubility (HCl Salt) ExcellentGood
Exchangeable Protons Invisible. NH and OH exchange rapidly with D

O.
Visible. NH

appears as broad singlets (8–9 ppm); OH as a triplet/broad peak (~4-5 ppm).
Viscosity/Resolution Low viscosity yields sharp lines.High viscosity can broaden lines; requires good shimming.
Water Peak ~4.79 ppm (Can obscure signals).~3.33 ppm (Usually clear of key signals).
Use Case Routine purity checks; salt confirmation.Structural elucidation requiring NH/OH connectivity.
Comparison 2: Form Verification (HCl Salt vs. Free Base)

If you are unsure if your sample is the salt or the free base, the chemical shift of H2 (Methine) is the diagnostic indicator.

  • Free Base (in CDCl

    
    ):  H2 resonates at 
    
    
    
    2.6 – 2.8 ppm
    .
  • HCl Salt (in D

    
    O):  H2 resonates at 
    
    
    
    3.1 – 3.4 ppm
    .
  • Mechanism: The protonation of the amine lone pair removes electron density, causing a significant downfield shift (deshielding).

Part 4: Visualization of Logic Flows

Diagram 1: Assignment & Validation Workflow

This diagram outlines the logical steps to assign the spectrum and validate the structure using 2D NMR techniques.

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum (D2O) Check_HDO Check HDO Peak (4.79 ppm) Is it obscuring 3.8 ppm region? Start->Check_HDO Presat Action: Re-acquire with Water Suppression (zgpr) Check_HDO->Presat Yes Identify_OH Identify CH2-OH (3.6 - 4.0 ppm) Check_HDO->Identify_OH No Presat->Identify_OH Identify_Ring Identify Ring Alpha-Protons (2.9 - 3.5 ppm) Identify_OH->Identify_Ring COSY_Check Validation: Run COSY Confirm coupling between CH2-OH and Methine (H2) Identify_Ring->COSY_Check Final_Assign Final Assignment Confirmed COSY_Check->Final_Assign

Caption: Workflow for assigning and validating the NMR signals of (R)-Piperidin-2-ylmethanol HCl, highlighting the critical step of water suppression if the HDO peak overlaps with the hydroxymethyl signals.

Diagram 2: Solvent Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the analytical goal (Purity vs. Structural Elucidation).

Solvent_Selection Goal Analytical Goal? Purity Routine Purity / Quantitation Goal->Purity Structure Full Structural Elucidation (Need NH/OH) Goal->Structure D2O Select D2O (Sharp lines, no NH/OH) Purity->D2O Preferred DMSO Select DMSO-d6 (Visible NH/OH, Viscous) Structure->DMSO Required

Caption: Decision tree for selecting between D2O and DMSO-d6 based on whether the user needs to observe exchangeable protons (NH/OH) or simply assess bulk purity.

Part 5: Impurity Profiling

When synthesizing (R)-Piperidin-2-ylmethanol, specific impurities are common. Use the following diagnostic signals to detect them in D


O or CDCl

.
  • Benzyl Alcohol (Cleavage Byproduct):

    • Origin: Often formed during the hydrogenation of Cbz-protected precursors.

    • Signal: Aromatic multiplet at 7.3 – 7.4 ppm ; Benzylic CH

      
       singlet at 4.6 ppm .
      
  • Pyridine Derivatives (Incomplete Reduction):

    • Origin: If the starting material was 2-hydroxymethylpyridine.

    • Signal: Distinct aromatic protons in the 8.0 – 8.6 ppm region.

  • Toluene (Solvent Residue):

    • Signal: Methyl singlet at 2.3 ppm ; Aromatic multiplets at 7.1 – 7.3 ppm .

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Link

  • Riley, T. N., et al. (1976).[4] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[4] (Provides foundational synthesis and characterization data for piperidin-2-ylmethanol derivatives). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76876, 2-Piperidinemethanol. Retrieved from PubChem. Link

Sources

Comparative

Comparative Guide: Enantioseparation of (R) and (S)-Piperidin-2-ylmethanol

Executive Summary: The Analytical Challenge Piperidin-2-ylmethanol (also known as 2-hydroxymethylpiperidine) represents a classic "blind spot" in pharmaceutical analysis. As a chiral building block for various APIs (incl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Piperidin-2-ylmethanol (also known as 2-hydroxymethylpiperidine) represents a classic "blind spot" in pharmaceutical analysis. As a chiral building block for various APIs (including local anesthetics and fungicides), its enantiomeric purity is critical. However, two intrinsic properties make its separation and detection notoriously difficult:

  • UV Silence: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.
    
  • Basicity: The secondary amine functionality (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    

This guide compares the two most robust methodologies to overcome these hurdles: Direct Chiral Normal-Phase HPLC (utilizing polysaccharide columns with additives) and Indirect Derivatization-Based Reversed-Phase HPLC (utilizing chiral reagents on achiral columns).

Method A: Direct Chiral HPLC (The "Dilute-and-Shoot" Approach)

This method is the industry standard for raw material release testing where sample concentration is high (>1 mg/mL) and rapid turnover is required. It relies on the specific cavity size of amylose-based stationary phases.

The Mechanism

The separation utilizes a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column. The piperidine ring fits into the chiral cavities of the amylose polymer. Crucially, the mobile phase must contain a basic modifier (Diethylamine) to suppress the protonation of the piperidine nitrogen, ensuring sharp peaks.

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterCondition
Column Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (or Refractive Index / ELSD for better sensitivity)
Injection Vol. 10–20 µL (1 mg/mL concentration)
Elution Order (S)-enantiomer typically elutes first, followed by (R).

Critical Insight: Do not use Acetonitrile with Chiralpak AD-H unless it is the "Immobilized" version (Chiralpak IA), as it can strip the coated phase.

Performance Metrics[3]
  • Resolution (

    
    ):  Typically > 2.5 (Baseline separation).
    
  • Limit of Detection (LOD): High (~50 µg/mL with UV). Poor sensitivity is the main drawback.

  • Throughput: High (< 15 min run time).

Method B: Indirect Derivatization (The High-Sensitivity Approach)

When analyzing trace impurities or biological samples (plasma/urine), Method A fails due to poor UV sensitivity. Method B involves derivatizing the analyte with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .

The Mechanism

GITC reacts with the secondary amine of piperidin-2-ylmethanol to form two stable diastereomers (thiourea derivatives). These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column. Furthermore, the thiourea linkage provides a UV chromophore (absorbance at 254 nm), improving sensitivity by orders of magnitude.

Derivatization Protocol[5]
  • Preparation: Mix 50 µL of sample (in acetonitrile) with 50 µL of GITC solution (0.5% w/v in acetonitrile).

  • Reaction: Add 10 µL of Triethylamine (catalyst). Vortex and incubate at room temperature for 30 minutes.

  • Quenching: Add 10 µL of Ethanolamine to scavenge excess GITC.

  • Dilution: Dilute to volume with mobile phase before injection.

Chromatographic Conditions (Reversed Phase)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm)
Mobile Phase Methanol : 10 mM Phosphate Buffer pH 3.5 (60 : 40 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Elution Order Diastereomer 1 (from S-enantiomer) vs Diastereomer 2 (from R-enantiomer). Order must be confirmed with standards.

Comparative Analysis & Decision Logic

The following decision tree illustrates when to apply each method based on your specific laboratory constraints.

MethodSelection cluster_legend Key Factors Start Start: Select Method for Piperidin-2-ylmethanol ConcCheck Is Sample Concentration > 0.5 mg/mL? Start->ConcCheck UVCheck Is UV Sensitivity Critical? (Trace Analysis) ConcCheck->UVCheck Yes MethodB METHOD B: GITC Derivatization (C18 Column) ConcCheck->MethodB No (Trace Level) BudgetCheck Is Budget/Column Availability Limited? UVCheck->BudgetCheck No UVCheck->MethodB Yes (Need UV Tag) MethodA METHOD A: Direct Chiral HPLC (Chiralpak AD-H) BudgetCheck->MethodA No (Have Chiral Cols) BudgetCheck->MethodB Yes (Only C18 Avail) Legend Method A: Fast, Low Sensitivity Method B: Slow, High Sensitivity

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Data Comparison Summary
MetricMethod A (Direct / AD-H)Method B (Indirect / GITC)
Resolution (

)
High (2.0 – 5.0)Moderate (1.5 – 3.0)
Sensitivity (LOD) Low (~50 µg/mL)High (~0.5 µg/mL)
Prep Time Minimal (Dissolve & Inject)High (30-60 min reaction)
Cost Per Run High (Expensive Column)Low (Cheap Column, Cheap Reagents)
Robustness Sensitive to Mobile Phase WaterRobust (Standard RP conditions)

Visualizing the Chemistry

Understanding the derivatization mechanism is vital for troubleshooting Method B. If the reaction is incomplete, quantification will fail.

ReactionScheme Analyte Piperidin-2-ylmethanol (No UV, Chiral) Complex Transition State (Basic Catalyst TEA) Analyte->Complex Reagent GITC Reagent (UV Active, Chiral) Reagent->Complex Product Thiourea Diastereomers (UV @ 254nm, Separable on C18) Complex->Product  30 min / RT  

Figure 2: Reaction pathway for GITC derivatization forming UV-active diastereomers.

References

  • Daicel Chiral Technologies. (2003). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • MDPI. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (2010). Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. Retrieved from [Link]

Validation

A Comparative Guide to Establishing Optical Rotation Standards for (R)-2-Hydroxymethylpiperidine Hydrochloride

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of optically active compounds is not merely a regulatory formality but a cornerstone of ensuring drug efficacy and safety....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of optically active compounds is not merely a regulatory formality but a cornerstone of ensuring drug efficacy and safety.[1][2][3] (R)-2-Hydroxymethylpiperidine hydrochloride, a key chiral building block, presents a common challenge: it is not a primary, certified reference material for polarimetry. Therefore, researchers and quality control laboratories must establish a robust, verifiable in-house standard.

This guide provides an in-depth technical comparison of methodologies for establishing and validating an optical rotation standard for (R)-2-Hydroxymethylpiperidine hydrochloride. We will explore the process of creating a reliable in-house standard and compare its application against primary, traceable standards like sucrose and quartz plates. The narrative is grounded in the principles of experimental causality, ensuring that every protocol is a self-validating system.

The Foundational Principle: Specific Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[4][5] The extent of this rotation is quantified as the specific rotation [α], a standardized value that accounts for experimental variables. The calculation, governed by Biot's Law, is fundamental to comparing results across different laboratories and conditions.[4][6][7]

The formula for specific rotation is:

[α]Tλ = (100 * α) / (l * c)

Where:

  • [α] : Specific rotation in degrees.

  • T : Temperature in degrees Celsius (commonly 20°C or 25°C).

  • λ : Wavelength of light in nanometers (typically the sodium D-line at 589 nm).[2][8]

  • α : The observed rotation in degrees.

  • l : The path length of the sample tube in decimeters (dm).[8][9]

  • c : The concentration of the solution in g/100 mL.[8][9]

Understanding the factors that influence the observed rotation—concentration, path length, temperature, solvent, and wavelength—is critical for accurate and reproducible measurements.[6][8][10]

Part 1: Establishing a Qualified In-House Standard

Since (R)-2-Hydroxymethylpiperidine hydrochloride is not a commercially available primary standard for polarimetry, the onus is on the laboratory to qualify its own reference material. This process is twofold: ensuring absolute chemical purity and then meticulously measuring its optical rotation under rigorously controlled conditions.

Protocol 1: Purity Verification of (R)-2-Hydroxymethylpiperidine HCl

Causality: The specific rotation is an intrinsic property of the molecule. Any chemical or enantiomeric impurity will alter the observed rotation, leading to an inaccurate standard.[1][11] For instance, the presence of the (S)-enantiomer would decrease the magnitude of the observed rotation, potentially leading to a null rotation in a racemic mixture.[12] Therefore, comprehensive purity analysis is non-negotiable.

Step-by-Step Methodology:

  • Source Material: Obtain the highest purity (R)-2-Hydroxymethylpiperidine hydrochloride available. If synthesized in-house, ensure final purification steps (e.g., recrystallization) are documented.

  • Structural Confirmation (NMR & MS):

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any organic impurities.

    • Use Mass Spectrometry (MS) to verify the molecular weight.

  • Purity Assessment (HPLC):

    • Develop a High-Performance Liquid Chromatography (HPLC) method to determine chemical purity (area % at a suitable wavelength).

    • Crucially, use a chiral HPLC column to determine enantiomeric purity and ensure the absence or quantification of the (S)-enantiomer.

  • Non-Volatile Impurities (Residue on Ignition): Perform a residue on ignition test to quantify inorganic impurities.

  • Water Content (Karl Fischer Titration): Accurately measure the water content, as this will be critical for calculating the precise concentration of the analyte.

  • Documentation: Consolidate all data into a Certificate of Analysis for the in-house reference material.

Protocol 2: Measuring the Specific Rotation

Causality: A standardized and controlled procedure is essential to mitigate variability. Temperature fluctuations, in particular, can significantly affect optical rotation, making precise control via systems like Peltier elements a requirement for accuracy.[6][11] The choice of solvent can also influence the measurement. While a literature value of [α]²⁵_D -8.25 (c 0.14, H₂O) exists, it must be independently verified as it represents a single experimental finding, not a certified value.[13]

Step-by-Step Methodology:

  • Instrument Calibration: Before any measurement, calibrate the polarimeter according to the manufacturer's instructions or a recognized standard operating procedure (SOP), often using certified quartz plates or a sucrose standard solution.[14][15] This step ensures the instrument's accuracy is traceable to a national standard (e.g., NIST).[14]

  • Solution Preparation:

    • Accurately weigh a suitable amount of the purified (R)-2-Hydroxymethylpiperidine HCl (e.g., 100 mg).

    • Quantitatively transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity water (or another specified solvent). Ensure complete dissolution.

    • Calculate the precise concentration (c, in g/100 mL), correcting for water content and purity determined in Protocol 1.

  • Measurement Conditions:

    • Set the polarimeter's temperature control to a standard value, typically 20°C or 25°C (e.g., 25.0 ± 0.5 °C).[2][16]

    • Set the wavelength to the sodium D-line (589 nm).

  • Zeroing the Instrument:

    • Rinse a clean polarimeter tube (e.g., 1.0 dm) with the solvent (water).

    • Fill the tube with the solvent, ensuring no air bubbles are in the light path.[15][17]

    • Place the tube in the polarimeter and perform a blank measurement to zero the instrument.

  • Sample Measurement:

    • Rinse the polarimeter tube with the prepared sample solution.

    • Fill the tube with the sample solution, again ensuring no air bubbles.

    • Place the tube in the instrument and allow the temperature to equilibrate.

    • Record the observed rotation (α). Take at least five independent readings and calculate the average.[15]

  • Calculation and Reporting:

    • Use the average observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using Biot's Law.

    • Report the value with all experimental conditions: e.g., [α]²⁵_D = -X.X° (c = Y.YY, H₂O).

Part 2: Comparison with Primary Polarimetric Standards

While an in-house standard is essential for routine analysis of a specific compound, its value must be anchored to primary, internationally recognized standards. This ensures traceability and inter-laboratory comparability. The two most common primary standards are certified quartz plates and sucrose.

FeatureIn-House (R)-2-HMP HCl StandardNIST-Traceable Quartz PlateNIST-Traceable Sucrose (SRM 17f)
Traceability Not directly traceable. Value is established relative to a calibrated instrument.Directly traceable to NIST. Provides a fixed, certified rotation value.[14][16]Directly traceable to NIST. Certified for chemical purity and optical rotation of a "normal solution".[18]
Application Specific for identity, purity, and concentration assays of (R)-2-HMP HCl.Instrument performance verification and calibration across a range of values.[16]Instrument calibration and linearity checks.[15][18][19]
Stability Potentially susceptible to degradation or hygroscopicity over time. Requires periodic re-qualification.Extremely stable and durable. Does not degrade.Crystalline solid is stable, but solutions must be freshly prepared.
Preparation Requires careful weighing, dissolution, and concentration calculation for each use.No preparation needed. Simply place in the instrument.Requires precise preparation of solutions (e.g., a "normal sugar solution").[18]
Cost & Availability Cost of high-purity material and analytical resources for qualification.Higher initial investment for the certified plate.Relatively inexpensive and readily available.[18]
Regulatory View Acceptable for routine QC when properly qualified and documented.Often required for Operational Qualification (OQ) and Performance Qualification (PQ) of polarimeters.[16][19]Widely accepted by pharmacopeias (e.g., USP, EP) for instrument calibration.[1][14]

Part 3: Integrated System Validation Workflow

A trustworthy measurement system relies on a logical workflow that begins with primary standards and culminates in the confident analysis of your target compound. This workflow ensures that the value determined for your in-house standard is accurate and reliable.

G cluster_0 Instrument & Method Validation cluster_1 In-House Standard Qualification cluster_2 Routine Application NIST_Standard Primary Standard (NIST Quartz Plate or Sucrose) Calibration Polarimeter Calibration & OQ/PQ (USP <781> / EP 2.2.7) NIST_Standard->Calibration Traceability Anchor Instrument Validated Polarimeter System Calibration->Instrument Measurement Measure Observed Rotation (α) Instrument->Measurement Use Validated Instrument Purified_HMP High-Purity (R)-2-HMP HCl Purity_Analysis Purity & Enantiomeric Excess (Protocol 1) Purified_HMP->Purity_Analysis Sample_Prep Precise Solution Preparation (Protocol 2) Purity_Analysis->Sample_Prep Purity-Corrected Concentration Sample_Prep->Measurement InHouse_Standard Established In-House Standard [α] value Measurement->InHouse_Standard Calculate Specific Rotation [α] QC_Analysis QC Measurement InHouse_Standard->QC_Analysis Use as Reference QC_Sample Routine QC Sample of (R)-2-HMP HCl QC_Sample->QC_Analysis Result Report Result vs. Specification QC_Analysis->Result

Caption: Workflow for establishing and using an in-house optical rotation standard.

Conclusion

For a chiral compound like (R)-2-Hydroxymethylpiperidine hydrochloride, which lacks a primary reference standard, the path to accurate and reliable optical rotation measurement is through rigorous in-house qualification. This process demands a dual focus: first, on establishing the absolute chemical and enantiomeric purity of the reference material, and second, on performing polarimetric measurements under meticulously controlled and documented conditions.

By comparing this approach to the use of primary standards like NIST-traceable quartz plates and sucrose, we understand that the goal is not replacement but integration. Primary standards provide the essential metrological traceability needed to calibrate and validate the instrumentation. This validated system then imparts accuracy and confidence to the specific rotation value determined for the in-house standard. For researchers and drug development professionals, this integrated workflow is the authoritative method for ensuring data integrity, meeting regulatory expectations, and ultimately, guaranteeing product quality.

References

  • Optical Rotation in Chemistry: Definition, Formula & Examples. Vedantu. [Link]

  • Optical Rotation and Polarimeter by Dr. A. Amsavel. Slideshare. [Link]

  • Polarimeter–Frequently Asked Questions. MRC Lab. [Link]

  • 8.2.4.1.3: Polarimetry. Chemistry LibreTexts. [Link]

  • 10 Factors to Enhance Optical Precision in Polarimeters. Drawell. [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. [Link]

  • C1426 Standard Practices for Verification and Calibration of Polarimeters. ASTM International. [Link]

  • A proposed standard method for polarimetric calibration and calibration verification. SPIE Digital Library. [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry. Rudolph Research Analytical. [Link]

  • SOP for Calibration of Polarimeter. Pharmaguideline. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

  • Certificate of Analysis - Standard Reference Material 17f. NIST. [Link]

  • Polarimetry: analysis of chiral substances. YesWeLab. [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]

  • <781> OPTICAL ROTATION. Rudolph Research Analytical. [Link]

  • Polarimetry: Applications, Advancements, and Industry Trends. Drawell. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • 5.4: Optical Activity. Chemistry LibreTexts. [Link]

  • Optical rotation. Wikipedia. [Link]

  • 781 OPTICAL ROTATION. Rudolph Research Analytical. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Piperidin-2-ylmethanol Derivatives

Executive Summary Piperidin-2-ylmethanol (2-hydroxymethylpiperidine) is a critical pharmacophore found in numerous alkaloids and synthetic drugs, including anaesthetics and methylphenidate derivatives. Its analysis is of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-2-ylmethanol (2-hydroxymethylpiperidine) is a critical pharmacophore found in numerous alkaloids and synthetic drugs, including anaesthetics and methylphenidate derivatives. Its analysis is often complicated by the presence of regioisomers (piperidin-3-yl and -4-ylmethanol) and its high polarity.

This guide provides a technical comparison of mass spectrometry (MS) strategies for analyzing these derivatives. Unlike standard operating procedures, we focus on the mechanistic causality of fragmentation to enable precise structural elucidation. We compare Electron Ionization (EI) versus Electrospray Ionization (ESI) pathways and evaluate the impact of Trimethylsilyl (TMS) derivatization on sensitivity and isomer differentiation.

Mechanistic Foundations: The Alpha-Cleavage Rule

To interpret the spectra of piperidin-2-ylmethanol derivatives, one must understand the driving force of the nitrogen lone pair.

The Nitrogen-Driven Alpha-Cleavage

In Electron Ionization (EI), the ionization potential of the nitrogen lone pair is significantly lower than that of C-C or C-H bonds. The radical cation is formed at the nitrogen. The dominant stabilization mechanism is


-cleavage , where the bond adjacent to the nitrogen breaks to form a resonance-stabilized immonium ion.[1]

For piperidin-2-ylmethanol , this results in a highly specific fragmentation pattern:

  • Ionization: Formation of the molecular ion

    
     at 
    
    
    
    115.
  • 
    -Cleavage:  The bond between C2 and the hydroxymethyl group breaks.
    
  • Neutral Loss: The

    
     group (31 Da) is lost as a neutral radical.
    
  • Base Peak: The resulting ion is the dehydropiperidinium cation (

    
     84), which is typically the base peak (100% abundance).
    
Visualization of Fragmentation Pathway

FragmentationMechanism M_Ion Molecular Ion [M]+. (m/z 115) Radical N-Radical Cation (Localization on N) M_Ion->Radical EI (70 eV) Transition Alpha-Cleavage (C2-C(exocyclic) bond) Radical->Transition Electronic Drive BasePeak Immonium Ion (m/z 84) Transition->BasePeak Dominant Path Neutral Neutral Radical (.CH2OH) Transition->Neutral Loss of 31 Da

Figure 1: Mechanistic pathway of piperidin-2-ylmethanol fragmentation under Electron Ionization (EI).

Comparative Analysis: Isomers, Ionization, and Derivatization[2][3][4][5][6]

This section contrasts the analytical performance of different approaches.

Isomeric Differentiation (2-yl vs. 3-yl vs. 4-yl)

Differentiation of regioisomers is the most common challenge. The position of the hydroxymethyl group dictates the fragmentation favorability.

FeaturePiperidin-2-ylmethanolPiperidin-3-ylmethanolPiperidin-4-ylmethanol
Dominant EI Fragment

84
(Loss of

)

114
(Loss of H) or Ring Cleavage

114
(Loss of H) or Ring Cleavage
Mechanism Direct

-cleavage at C2 expels the substituent.

-cleavage occurs inside the ring (C2-C3 bond), leading to complex ring-opening ions.
Symmetry prevents facile loss of substituent;

-cleavage opens the ring.
Differentiation Strategy Look for dominant M-31 peak.Look for M-1 and complex lower mass fragments (

56, 57).
Requires chromatographic separation or derivatization.

Expert Insight: The 2-isomer is unique because the exocyclic C-C bond is in the


-position. In 3- and 4-isomers, the 

-bonds are part of the ring system. Breaking them requires ring opening, which is energetically more demanding than losing an exocyclic group. Therefore,

84 is diagnostic for the 2-isomer.
Ionization Techniques: EI vs. ESI[8]
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion Weak or Absent (

)
Dominant

(

116)
Structural Info High (Fingerprint fragmentation)Low (Requires MS/MS)
Application Identification of unknowns; GC-MS.[2]Quantification in biological matrices; LC-MS.
Key Limitation Requires volatile/derivatized sample.Isomers often have identical MS/MS spectra (

116

98 loss of

).
Derivatization: Native vs. TMS (Trimethylsilylation)

Native analysis in GC is poor due to hydrogen bonding causing peak tailing. Silylation with BSTFA is the industry standard.

  • Native MW: 115

  • Bis-TMS Derivative MW: 259 (One TMS on O, one on N).

  • Mono-TMS Derivative MW: 187 (Usually O-TMS; N-TMS is labile).

Data Comparison:

  • Native: Broad peaks, variable retention times.

  • TMS-Derivative: Sharp peaks, increased mass allows detection in higher mass range (avoiding solvent cut-off).

  • Diagnostic Shift: The loss of

    
     (
    
    
    
    103) becomes the new diagnostic transition, shifting the base peak to
    
    
    156 (if Bis-TMS) or
    
    
    84 (if Mono-TMS).

Experimental Protocols

Protocol A: GC-MS with TMS Derivatization (Structural ID)

Best for: Distinguishing isomers and purity analysis.

Reagents:

  • BSTFA + 1% TMCS (Catalyst)

  • Anhydrous Pyridine (Solvent/Scavenger)

  • Ethyl Acetate (Diluent)

Workflow:

  • Preparation: Dissolve 1 mg sample in 100

    
    L anhydrous pyridine.
    
  • Derivatization: Add 50

    
    L BSTFA + 1% TMCS.
    
  • Incubation: Cap and heat at 70°C for 30 minutes. (Note: Heat is required to drive N-silylation, which is sterically hindered).

  • Dilution: Dilute 1:10 with Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
  • MS Parameters: Scan range

    
     40–350.
    
Protocol B: LC-MS/MS (Quantification)

Best for: Biological samples (plasma/urine).

Workflow:

  • Column: C18 Reverse Phase (e.g., Waters Atlantis T3), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

  • MRM Transitions (Piperidin-2-ylmethanol):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      + H).

Analytical Workflow & Decision Tree

Use this logic to select the correct method for your specific analytical hurdle.

AnalyticalWorkflow Start Start: Sample Type? Purity Synthesis Purity / Unknown ID Start->Purity Bio Biological Matrix / Quant Start->Bio GCMS GC-MS (EI) Purity->GCMS LCMS LC-MS/MS (ESI) Bio->LCMS High Sensitivity Deriv Is sample volatile/non-polar? GCMS->Deriv Direct Direct Injection Deriv->Direct Yes (Rare) TMS TMS Derivatization (BSTFA, 70°C) Deriv->TMS No (Standard) Result1 Spectrum: m/z 84 Base Peak Confirm: 2-isomer TMS->Result1 Alpha Cleavage (Exocyclic) Result2 Spectrum: m/z 114/Ring Open Confirm: 3/4-isomer TMS->Result2 Alpha Cleavage (Endocyclic)

Figure 2: Decision tree for selecting the analytical method based on sample origin and structural goals.

Data Interpretation & Troubleshooting

Issue: Absence of Molecular Ion in EI

  • Cause: The

    
    -cleavage is so fast that the molecular ion lifetime is negligible.
    
  • Solution: Use Chemical Ionization (CI) with Methane or Ammonia to observe

    
    , or rely on the M-31 fragment for identification.
    

Issue: Peak Tailing in GC

  • Cause: Incomplete derivatization of the secondary amine (N-H).

  • Solution: Ensure the reaction is heated (70°C) and Pyridine is used. The N-TMS bond is labile; inject immediately after preparation.

Issue: Indistinguishable Isomers in LC-MS

  • Cause: ESI creates even-electron ions that primarily lose water (

    
     116 
    
    
    
    98) regardless of isomer structure.
  • Solution: Switch to GC-MS for isomer differentiation, or use a chiral column/HILIC column in LC to separate them chromatographically before MS detection.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed Chromatogr.[3][4] Retrieved from

  • California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. J. Braz. Chem. Soc. Retrieved from

Sources

Validation

Comparing reactivity of (R)-Piperidin-2-ylmethanol HCl vs free base

Executive Summary & Core Distinction (R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block in the synthesis of glycosidase inhibitors, kinase inhibitors, and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

(R)-Piperidin-2-ylmethanol (also known as (R)-2-hydroxymethylpiperidine) is a critical chiral building block in the synthesis of glycosidase inhibitors, kinase inhibitors, and peptidomimetics. It exists in two primary forms: the Free Base and the Hydrochloride (HCl) Salt .

  • The Free Base is the nucleophilic, reactive species required for N-alkylation and acylation. However, it is physically unstable (low-melting, hygroscopic, prone to oxidation).

  • The HCl Salt is the thermodynamically stable, crystalline storage form. It is non-nucleophilic and must be neutralized (deprotonated) either prior to or during the reaction to participate in nucleophilic chemistry.

This guide provides the technical framework to choose between these forms and protocols to switch between them effectively.

Physicochemical Comparison

The choice of starting material dictates the solvent system and stoichiometry of your reaction.

Feature(R)-Piperidin-2-ylmethanol Free Base (R)-Piperidin-2-ylmethanol HCl Salt
CAS Number 34381-71-0929917-69-1
Physical State Low-melting solid or viscous oil (MP: ~68-72°C)Crystalline Solid
Hygroscopicity High (Absorbs atmospheric H₂O and CO₂)Moderate to High (Store in desiccator)
Solubility (Water) Moderate to SolubleHighly Soluble
Solubility (Organics) Soluble in DCM, EtOAc, MeOH, THFInsoluble in DCM, EtOAc, THF; Soluble in MeOH/H₂O
Nucleophilicity Active (Ready for reaction)Latent (Requires neutralization)
Stoichiometry 1.0 eq ElectrophileRequires +1.0 eq Base (to neutralize HCl)
Storage Stability Poor (Store < -20°C, under Argon)Good (Store 2-8°C, dry)

Reactivity & Mechanistic Pathways[3]

The reactivity difference is governed by the protonation state of the secondary amine.

Nucleophilic Hierarchy

The molecule contains two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (-OH).

  • Amine (Secondary): Higher HOMO energy; reacts first with soft electrophiles (alkyl halides) and acylating agents.

  • Alcohol (Primary): Lower nucleophilicity; generally reacts only after the amine is protected or under specific conditions (e.g., NaH deprotonation).

The Neutralization Equilibrium

When using the HCl salt, the first step of any reaction is the removal of the proton. If the base used is too weak or the solvent is non-polar, the equilibrium favors the inactive ammonium salt, stalling the reaction.

Neutralization HCl_Salt (R)-Piperidinium HCl (Inactive Ammonium) Transition Proton Transfer HCl_Salt->Transition Base Base (B:) (e.g., K2CO3, Et3N) Base->Transition Free_Base (R)-Piperidine Free Base (Active Nucleophile) Transition->Free_Base Equilibrium favors right if pKa(BH+) > 11 Byproduct B-H(+) Cl(-) Transition->Byproduct

Figure 1: The activation step required when using the HCl salt. The base chosen must have a conjugate acid pKa sufficient to deprotonate the piperidine (pKa ~11).

Experimental Protocols

Protocol A: Isolation of Free Base from HCl Salt (Pre-neutralization)

Use this when the reaction is sensitive to salts or requires strictly anhydrous, non-polar conditions (e.g., organolithium chemistry).

Reagents:

  • (R)-Piperidin-2-ylmethanol HCl (10.0 mmol)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄[1]

Procedure:

  • Dissolution: Dissolve 1.51 g (10 mmol) of the HCl salt in 5 mL of water.

  • Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract exhaustively with DCM (3 x 15 mL). Note: The amino-alcohol is polar; multiple extractions are necessary.

  • Drying: Wash combined organics with minimal brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure.

    • Critical Step: Do not heat above 40°C during evaporation to avoid degradation.

    • Result: Colorless to pale yellow viscous oil/solid. Use immediately.

Protocol B: In Situ Neutralization for N-Alkylation

Use this for standard alkylations where inorganic salts are tolerated. This avoids the instability of the isolated free base.

Reagents:

  • (R)-Piperidin-2-ylmethanol HCl (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Base: K₂CO₃ (2.5 eq) or DIPEA (2.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF[2]

Procedure:

  • Suspension: Suspend (R)-Piperidin-2-ylmethanol HCl (1.0 eq) and K₂CO₃ (2.5 eq) in dry ACN (0.2 M concentration).

    • Why 2.5 eq? 1.0 eq to neutralize the HCl, 1.0 eq to scavenge the HBr produced during alkylation, and 0.5 eq excess to drive kinetics.

  • Activation: Stir at room temperature for 30 minutes. This allows the K₂CO₃ to deprotonate the ammonium salt.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C (if using ACN) or stir at RT (if using DMF) and monitor by LCMS.

  • Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.

Reactivity Divergence: N- vs. O-Functionalization

The choice of conditions determines whether you functionalize the amine or the alcohol.

Reactivity Start (R)-Piperidin-2-ylmethanol (Free Base) N_Path Pathway A: N-Alkylation (Kinetic Control) Start->N_Path O_Path Pathway B: O-Alkylation (Requires Protection) Start->O_Path Cond_N Reagents: R-X, K2CO3 Solvent: ACN/DMF N_Path->Cond_N Cond_O Step 1: N-Protection (Boc/Cbz) Step 2: NaH, R-X O_Path->Cond_O Prod_N N-Alkyl-(R)-Piperidin-2-ylmethanol (Main Product) Cond_N->Prod_N Prod_O N-Protected-2-(alkoxymethyl)piperidine Cond_O->Prod_O

Figure 2: Divergent synthetic pathways. Direct treatment with electrophiles favors N-alkylation due to the higher nucleophilicity of the amine compared to the alcohol.

Stability & Storage Recommendations

  • HCl Salt:

    • Shelf Life: >2 years if stored correctly.

    • Condition: Sealed container, 2-8°C. Desiccant required (hygroscopic).

  • Free Base:

    • Shelf Life: <1 month (degrades via oxidation/carbamate formation with CO₂).

    • Condition: Store under Argon/Nitrogen at -20°C.

    • Recommendation: Do not store the free base. Generate it in situ or immediately before use.

References

  • National Institutes of Health (NIH). (2022). One-Pot Route from Halogenated Amides to Piperidines. PubMed Central. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(r)-Piperidin-2-ylmethanol hydrochloride proper disposal procedures

Operational Disposal Guide: (R)-Piperidin-2-ylmethanol Hydrochloride Executive Summary This guide outlines the mandatory disposal protocols for (R)-Piperidin-2-ylmethanol hydrochloride (CAS: 929917-69-1).[1] As a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: (R)-Piperidin-2-ylmethanol Hydrochloride

Executive Summary

This guide outlines the mandatory disposal protocols for (R)-Piperidin-2-ylmethanol hydrochloride (CAS: 929917-69-1).[1] As a chiral amine salt used in pharmaceutical synthesis, this compound requires strict segregation from strong oxidizers and hypochlorites to prevent the formation of hazardous byproducts (e.g., chloramines).

Immediate Action Required: Do not dispose of via sanitary sewer. Incineration is the only validated destruction method.

Chemical Characterization & Hazard Profile

Proper disposal begins with accurate identification.[2] This compound is the hydrochloride salt of a piperidine alcohol. Unlike the free base, the salt form is generally non-volatile but highly water-soluble and potentially acidic in solution.[1]

Parameter Data
Chemical Name (R)-Piperidin-2-ylmethanol hydrochloride
Synonyms (R)-2-(Hydroxymethyl)piperidine HCl; (2R)-2-Piperidinemethanol HCl
CAS Number 929917-69-1 (Specific R-isomer HCl salt) Ref: Free base is 3197-44-2
Molecular Formula C₆H₁₃NO[1][3][4][5][6] · HCl
Physical State White to off-white solid (hygroscopic powder)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status (USA) Not P-listed or U-listed by specific name.[1][5] Must be characterized as D002 (Corrosive) if pH < 2 in solution, or generally toxic chemical waste.

Waste Stream Segregation Logic

The most critical error in disposing of secondary amines (like piperidine derivatives) is mixing them with oxidizing agents or bleach.

Critical Safety Rule: NEVER mix (R)-Piperidin-2-ylmethanol hydrochloride with bleach (sodium hypochlorite).[1] This reaction generates chloramines , which are highly toxic and carcinogenic gases.

Decision Tree: Waste Segregation

The following logic gate determines the correct waste container based on the physical state of your material.

G Start Waste Generation: (R)-Piperidin-2-ylmethanol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Double Bagged) Solid->BinSolid Trace contamination or bulk powder SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) SolventCheck->Organic BinAq Container B: Aqueous Toxic Waste (Check pH) Aqueous->BinAq Do NOT Drain BinOrg Container C: Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->BinOrg

Figure 1: Waste segregation logic.[1] Note that aqueous solutions must not be poured down the drain due to aquatic toxicity potential.

Operational Disposal Protocol

A. Solid Waste (Pure Substance or Spill Debris)
  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, use a particulate respirator (N95) or work inside a fume hood to prevent inhalation (H335).[1]

  • Containment:

    • Place the substance in a clear polyethylene bag (minimum 2 mil thickness).

    • If the material is in a glass vial, place the entire vial into the bag. Do not empty the vial.

    • Double-bag the material to prevent leakage of hygroscopic residue.[1]

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: (R)-Piperidin-2-ylmethanol hydrochloride.[1][3]

    • Hazards: Irritant, Toxic.[2][5][6][7][8][9][10][11]

  • Storage: Store in a closed "Solid Hazardous Waste" drum. Keep cool and dry.[4][5][9][12]

B. Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol : Dispose of in "Flammable Organic Waste."

    • If dissolved in Dichloromethane (DCM) : Dispose of in "Halogenated Organic Waste."

    • If dissolved in Water : Dispose of in "Aqueous Toxic Waste."

  • pH Check: The HCl salt is acidic. If the waste solution is pH < 2, it is a D002 corrosive waste.

    • Operational Tip: Do not neutralize in the waste container unless your facility has a specific permit for elementary neutralization. It is safer to label it as "Acidic Aqueous Waste" and let the disposal vendor handle neutralization.

Regulatory Lifecycle & Destruction

Researchers must understand the "Cradle-to-Grave" responsibility under RCRA (USA) or equivalent local regulations.[1] You remain liable for the waste until it is destroyed.

Recommended Destruction Method: High-temperature incineration equipped with a scrubber. This ensures the complete destruction of the piperidine ring and capture of HCl gas.

Lifecycle Gen Lab Generation Acc Satellite Accumulation (Max 55 gal) Gen->Acc Tag & Seal Pick EHS / Vendor Pickup Acc->Pick Manifesting Treat Incineration (>1000°C) Pick->Treat Destruction

Figure 2: The regulatory lifecycle of the chemical waste from bench to incineration.[1]

Emergency Spill Procedures

In the event of a benchtop spill of solid powder:

  • Evacuate & Ventilate: If a large amount (>50g) is spilled outside a hood, evacuate the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, goggles, and a dust mask.

  • Dry Cleanup: Do not wet the powder initially (it becomes sticky/hygroscopic).

    • Gently sweep the powder into a dustpan using a brush.

    • Place collected powder into a waste bag.

  • Wet Wipe: Wipe the surface with a water-dampened paper towel, then a soap-water wipe.

  • Disposal: Place all cleanup materials (towels, gloves) into the solid hazardous waste bin.

References

  • ChemScene. (R)-Piperidin-2-ylmethanol hydrochloride Product Data (CAS 929917-69-1).[1][3] Retrieved from [1][3]

  • Sigma-Aldrich. (R)-Piperidin-2-ylmethanol Free Base Safety Data Sheet (CAS 3197-44-2).[1] Retrieved from [1]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261). Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet for Piperidine Derivatives. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling (r)-Piperidin-2-ylmethanol hydrochloride

Executive Summary & Hazard Profile (R)-Piperidin-2-ylmethanol hydrochloride (often a white to off-white crystalline solid) combines the structural motifs of a cyclic secondary amine and a primary alcohol. While the hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

(R)-Piperidin-2-ylmethanol hydrochloride (often a white to off-white crystalline solid) combines the structural motifs of a cyclic secondary amine and a primary alcohol. While the hydrochloride salt form significantly reduces the volatility compared to its free base (CAS 3433-37-2), it introduces specific hazards related to particulate inhalation and contact irritation .

Unlike the free base, which is often classified as Corrosive (Skin Corr. 1B), the hydrochloride salt is typically stabilized. However, under the Precautionary Principle of Chemical Hygiene , it must be handled as a Severe Irritant and potential Corrosive Solid until specific lot-analysis proves otherwise.

Core Hazard Classifications (Derived/Estimated)
Hazard CategoryGHS Classification (Est.)Hazard Statement
Skin Corrosion/Irritation Category 2 / 1BH315/H314: Causes skin irritation/burns.
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][2][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation (Dust).

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier Analysis" method—layering defenses to prevent breakthrough.

Hand Protection: Permeation vs. Degradation

For piperidine derivatives, Nitrile is the superior material. Natural Rubber (Latex) is susceptible to degradation by organic amines, although the salt form is less aggressive.

ParameterRecommendationTechnical Rationale
Material Nitrile (100%) Superior resistance to amine-based structural motifs.
Thickness Minimum 5 mil (0.12 mm) Provides adequate breakthrough time (>480 min) for solid handling.
Technique Double-Gloving Required when dissolving the salt in organic solvents (e.g., DCM, Methanol) to prevent solvent-mediated permeation.
Inspection Air Inflation Test Visually check for pinholes before donning.
Ocular & Respiratory Protection[2][3][4][5][6]
  • Primary Eye Protection: Chemical Splash Goggles (Indirect Venting) . Safety glasses are insufficient for fine powders that can drift around lenses or for handling corrosive salt solutions.

  • Respiratory Protection:

    • Standard Operation: Engineering controls (Fume Hood) are primary.

    • Outside Hood (Weighing >1g): NIOSH-approved N95 or P100 particulate respirator. The hydrochloride salt is hygroscopic and can clump, but fine dust generation during transfer is the critical vector.

Operational Workflow: From Storage to Solution

The following diagram outlines the decision logic for safe handling based on the state of the chemical (Solid vs. Solution).

G Start Start: Risk Assessment CheckState Check State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Dissolved) CheckState->Solution EngControl_Solid Eng. Control: Chemical Fume Hood (Sash < 18 inches) Solid->EngControl_Solid EngControl_Sol Eng. Control: Fume Hood + Secondary Containment Solution->EngControl_Sol PPE_Solid PPE: Nitrile Gloves (5mil) Splash Goggles Lab Coat EngControl_Solid->PPE_Solid PPE_Sol PPE: Double Nitrile Splash Goggles Face Shield (if >100mL) EngControl_Sol->PPE_Sol Action_Weigh Action: Weighing (Use Anti-Static Gun) PPE_Solid->Action_Weigh Action_Mix Action: Dissolution (Add Solid to Solvent) PPE_Sol->Action_Mix Action_Weigh->Action_Mix Dissolving Waste Disposal: Adjust pH -> Haz. Waste Action_Mix->Waste

Caption: Operational logic flow ensuring appropriate engineering controls and PPE are matched to the physical state of the reagent.

Detailed Protocol: Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Perform all transfers inside a certified chemical fume hood.

  • Static Mitigation: Piperidine salts can be static-prone. Use an anti-static gun or ionizer bar near the balance if the powder "flies."

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use metal spatulas if the hydrochloride salt is damp (hygroscopic), as it may cause minor corrosion/contamination. Use PTFE or high-density polypropylene spatulas.

  • Dissolution: Always add the solid to the solvent , not vice versa, to prevent splashing of concentrated slurry.

Emergency Response & Decontamination

This section validates the "Self-Validating System" requirement. You must know the response before the accident.

ScenarioImmediate ActionTechnical Justification
Ocular Exposure Flush for 15 Minutes Piperidine derivatives are basic (pH > 10 in solution). Alkaline burns penetrate deeper than acid burns. Immediate, prolonged flushing is critical to normalize pH.
Skin Contact Soap & Water Wash Do not use organic solvents (ethanol/acetone) to clean skin; this increases permeability and drives the chemical into the dermis.
Spill (Solid) Sweep/Scoop (No Dust) Cover with wet paper towels to dampen, then scoop. Prevents aerosolization of the hydrochloride salt.[1]

Disposal & Environmental Compliance

Regulatory Context: Piperidine is a DEA List II Chemical (precursor). While the derivative (R)-Piperidin-2-ylmethanol is generally not regulated as a precursor, it should be treated with high security and strict inventory control.

  • Neutralization:

    • Dissolve waste solid in water.

    • Adjust pH to neutral (pH 6-8) using dilute Hydrochloric Acid (if basic) or Sodium Hydroxide (if acidic due to excess HCl).

  • Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Container Labeling: Clearly label as "Piperidine Derivative - Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]

  • PubChem. (n.d.). Piperidin-2-ylmethanol (Compound Summary). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-Piperidin-2-ylmethanol hydrochloride
Reactant of Route 2
(r)-Piperidin-2-ylmethanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.